Fosribnicotinamide
Descripción
Nicotinamide ribotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nicotinamide mononucleotide has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Nicotinamide ribotide is a metabolite found in or produced by Saccharomyces cerevisiae.
3-Carbamoyl-1-beta-D-ribofuranosyl pyridinium hydroxide-5'phosphate, inner salt. A nucleotide in which the nitrogenous base, nicotinamide, is in beta-N-glycosidic linkage with the C-1 position of D-ribose. Synonyms: Nicotinamide Ribonucleotide; NMN.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLJWODMCOQEW-TURQNECASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911152 | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094-61-7 | |
| Record name | Nicotinamide mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminocarbonyl)-1-(5-O-phosphonato-β-D-ribofuranosyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE MONONUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KG6QX4W0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Fosribnicotinamide (NMN) in NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels has been linked to a range of metabolic and degenerative diseases, making the enhancement of NAD+ biosynthesis a promising therapeutic strategy. Fosribnicotinamide, more commonly known as Nicotinamide Mononucleotide (NMN), is a key NAD+ intermediate that has emerged as a potent NAD+ precursor. This technical guide provides an in-depth overview of this compound's central role in NAD+ metabolism, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated biochemical and experimental workflows.
Introduction to this compound (NMN) and NAD+ Metabolism
This compound (β-Nicotinamide Mononucleotide, NMN) is a naturally occurring nucleotide with the molecular formula C₁₁H₁₅N₂O₈P. It serves as a direct precursor to NAD+ in the salvage pathway, the primary route for NAD+ biosynthesis in mammals. The synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is catalyzed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Subsequently, NMN is converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[2] Given the critical role of NAMPT in this pathway, modulation of its activity and the provision of its product, NMN, are key strategies for augmenting cellular NAD+ pools.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway of NAD+ metabolism involving this compound and the logical workflow for its investigation.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in elevating NAD+ levels has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings.
In Vitro Studies: Cellular NAD+ Enhancement
| Cell Line | NMN Concentration | Incubation Time | Fold Increase in NAD+ (approx.) | Reference |
| HepG2 | Undisclosed | 48 hours | Significant Increase | [3] |
| THP-1 (human macrophage) | 500 µM | Not Specified | Significant Increase | [4] |
| RAW264.7 (mouse macrophage) | 500 µM | Not Specified | Significant Increase | [4] |
| KGN (human granulosa) | Not Specified | Not Specified | Significant Increase | [5] |
| HeLa | Not Specified | Not Specified | Reversal of NAD+ depletion | [6] |
Preclinical In Vivo Studies: Tissue-Specific NAD+ Elevation in Mice
| Mouse Model | NMN Dosage & Route | Duration | Tissue | Fold/Percent Increase in NAD+ | Reference |
| C57BL/6N | 300 mg/kg (oral gavage) | 15-30 min | Liver | Steady increase | [7] |
| C57BL/6N | 100 mg/kg/day (drinking water) | 12 months | Liver, Skeletal Muscle | Not specified, but mitigated age-associated decline | [7] |
| C57BL/6N | 300 mg/kg/day (drinking water) | 12 months | Liver, Skeletal Muscle | Not specified, but mitigated age-associated decline | [7] |
| C57BL/6 | 500 mg/kg (IP injection) | 15 min | Liver, Kidney, WAT, Pancreas, Heart | Significant Increase (Liver highest) | [8] |
| C57BL/6 | 500 mg/kg (oral gavage) | Not Specified | Liver | Significant Increase | [8] |
| C57BL/6 | 500 mg/kg (oral gavage) | 6 hours | Liver, Kidney | Significant Increase | [9] |
| Aging Mice | Ovalbumin-fucoidan encapsulated NMN (oral) | Not Specified | Not Specified | 1.34-fold increase vs. free NMN | [10] |
Clinical Trials: Systemic NAD+ Boosting in Humans
| Study Population | NMN Dosage (Oral) | Duration | NAD+ Measurement Location | Key Quantitative Findings | Reference |
| Healthy Middle-Aged Adults | 300 mg/day | 60 days | Blood | Statistically significant increase | [11] |
| Healthy Middle-Aged Adults | 600 mg/day | 60 days | Blood | Statistically significant increase (higher than 300 mg) | [11] |
| Healthy Middle-Aged Adults | 900 mg/day | 60 days | Blood | Statistically significant increase (similar to 600 mg) | [11] |
| Healthy Adults (40-65 years) | 300 mg/day | 60 days | Serum | ~38% increase in NAD+/NADH | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's role in NAD+ metabolism.
Quantification of NAD+ Levels in Biological Samples via HPLC
This protocol outlines a robust method for the quantification of NAD+ in cell culture or tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Perchloric acid (HClO4), 0.5 M, ice-cold
-
Potassium carbonate (K2CO3), 3 M
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.0)
-
Methanol (HPLC grade)
-
NAD+ standard (Sigma-Aldrich)
-
Reverse-phase C18 HPLC column
Procedure:
-
Sample Preparation (from cell culture):
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Add 200-400 µL of ice-cold 0.5 M HClO4 to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Neutralization:
-
Add 3 M K2CO3 to the acidic extract in a stepwise manner until the pH reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Transfer the neutralized supernatant to an HPLC vial.
-
Inject 50-100 µL of the sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of phosphate buffer and methanol. A typical gradient might be:
-
0-5 min: 100% Buffer A (phosphate buffer)
-
5-15 min: Linear gradient to 15% Buffer B (methanol)
-
15-20 min: Hold at 15% Buffer B
-
20-25 min: Return to 100% Buffer A
-
-
Monitor the absorbance at 261 nm.
-
-
Quantification:
NAMPT Enzymatic Activity Assay
This protocol describes a coupled enzymatic assay to measure the activity of NAMPT by quantifying the eventual production of a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Resorufin (or other suitable fluorescent/colorimetric probe)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate (black, for fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing NAM, PRPP, NMNAT, ADH, and the fluorescent probe in the assay buffer.
-
Dilute the NAMPT enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to the "blank" wells.
-
Add the diluted NAMPT enzyme to the "positive control" and "test" wells.
-
Add the test compound (potential inhibitor or activator) at various concentrations to the "test" wells. Add vehicle control to the "positive control" wells.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resorufin) or absorbance at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the blank wells.
-
Calculate the rate of the reaction for each well.
-
For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC50 value.[13]
-
NAMPT Enzyme Kinetics and Product Inhibition
The catalytic efficiency of NAMPT is crucial for maintaining the cellular NAD+ pool. While extensive data on the Michaelis-Menten kinetics for the substrates NAM and PRPP are available, specific data on product inhibition by NMN is less commonly reported. One study on NMNAT, the subsequent enzyme in the pathway, detailed its kinetic mechanism and product inhibition, revealing an ordered ternary complex mechanism where ATP binds before NMN for the nuclear and Golgi isoforms. Understanding the potential for product inhibition of NAMPT by NMN is an important area for further research, as it could represent a key feedback mechanism in the regulation of NAD+ synthesis.
Conclusion
This compound (NMN) is a pivotal molecule in NAD+ metabolism, serving as the direct product of the rate-limiting NAMPT reaction and the immediate precursor to NAD+. A substantial body of evidence from in vitro, preclinical, and clinical studies demonstrates its efficacy in elevating cellular and systemic NAD+ levels. The standardized protocols provided in this guide offer a framework for the continued investigation of NMN and other NAD+ precursors. As research in this field progresses, a deeper understanding of the intricate regulatory mechanisms of NAD+ biosynthesis, including enzyme kinetics and product inhibition, will be essential for the development of effective therapeutic strategies targeting age-related and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renuebyscience.com [renuebyscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NMN Significantly Boosts NAD+ Levels and Enhances Physical Function in Latest Human Trial [nmn.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. go.drugbank.com [go.drugbank.com]
A Technical Guide to Nicotinamide Mononucleotide (NMN): Structure, Properties, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Fosribnicotinamide" is not a standard chemical identifier. However, its constituent parts suggest a phosphorylated nicotinamide (B372718) riboside structure. This guide focuses on Nicotinamide Mononucleotide (NMN), a well-characterized molecule fitting this description and a subject of extensive scientific research. Several chemical suppliers list "this compound" as a synonym for NMN.[1][2]
Executive Summary
Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide and a key precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[3][4] With NAD+ levels declining with age, NMN has emerged as a molecule of significant interest for its potential to mitigate age-related physiological decline.[4][5] This document provides a comprehensive technical overview of NMN, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings. It includes detailed protocols for its quantification and visual diagrams of its core biological pathway and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate (B84403) group.[3] It is synthesized in the body from B vitamins, and it is also found in small amounts in various foods like broccoli, cabbage, avocado, and cucumbers.[3][4]
Table 1: Physicochemical Properties of Nicotinamide Mononucleotide (NMN)
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | [6] |
| Molecular Formula | C₁₁H₁₅N₂O₈P | [6][7] |
| Molecular Weight | 334.22 g/mol | [2][6][7] |
| CAS Number | 1094-61-7 | [2][7][8] |
| Appearance | Solid | [9] |
| Melting Point | 166 °C | [9] |
| Purity | ≥97% | [7][9] |
| Storage | 4°C, protect from light | [7][9] |
Mechanism of Action: The NAD+ Salvage Pathway
The primary pharmacological activity of NMN stems from its role as a direct precursor to NAD+.[] In mammals, the salvage pathway is the main route for NAD+ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD+ pool.[11][12] NMN is the product of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN.[3][4] Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[13]
Elevated NAD+ levels enhance the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][[“]] These enzymes are crucial for a multitude of cellular functions, including DNA repair, metabolic regulation, and inflammatory responses, which are often impaired during aging.[5][12][[“]]
Caption: The NAD+ Salvage Pathway, highlighting the conversion of NAM to NMN and subsequently to NAD+.
Key Experimental Findings
Numerous preclinical studies in animal models have demonstrated that NMN supplementation can mitigate age-associated physiological decline, improve insulin (B600854) sensitivity, enhance mitochondrial function, and protect against ischemia-reperfusion injury.[4][5] Human clinical trials, while more recent, have corroborated the safety and efficacy of NMN in increasing blood NAD+ levels.
Table 2: Summary of Human Clinical Trials on NMN Supplementation
| Study Focus | Dosage | Duration | Key Findings | Reference |
| Safety & NAD+ Levels | 250 mg/day | 12 weeks | NMN was safe and well-tolerated. Whole blood NAD+ levels significantly increased, nearly doubling and plateauing at 4 weeks. | [15][16] |
| Pharmacokinetics & NAD+ Levels | 1000 mg (once or twice daily) | 14 days | NMN significantly increased blood NAD+ levels in a dose-dependent manner without adverse effects in overweight or obese adults. | [17] |
| NAD+ Levels & Bioage | 300, 600, or 900 mg/day | 60 days | All NMN groups showed statistically significant increases in blood NAD+ concentrations. The 600 mg and 900 mg groups showed the highest levels. | [18] |
| Muscle Insulin Sensitivity | 250 mg/day | 10 weeks | NMN supplementation increased muscle insulin sensitivity in prediabetic women who were overweight or obese. | [16] |
Experimental Protocols
Accurate quantification of NMN in biological matrices is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19][20][21]
Protocol: Quantification of NMN in Human Plasma by LC-MS/MS
This protocol provides a representative method for the accurate measurement of NMN.
1. Objective: To quantify the concentration of NMN in human plasma samples.
2. Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
NMN analytical standard
-
Isotopically labeled NMN internal standard (e.g., NMN-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole)
3. Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 5 µL of the isotopically labeled NMN internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile or a solution of perchloric acid to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. If using PCA, neutralize the extract with K₂CO₃.[19]
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with formic acid).
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
NMN Transition: Monitor the specific precursor-to-product ion transition for NMN.
-
Internal Standard Transition: Monitor the specific transition for the isotopically labeled NMN.
-
5. Quantification:
-
Construct a calibration curve using the NMN analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of NMN in the unknown samples by interpolating from the linear regression of the calibration curve.
Caption: A typical experimental workflow for the quantification of NMN in plasma samples.
Conclusion
Nicotinamide Mononucleotide is a pivotal NAD+ intermediate with significant therapeutic potential, particularly in the context of aging and metabolic disorders. Its ability to safely and effectively increase systemic NAD+ levels has been demonstrated in multiple human studies.[15][16][17] The robust analytical methods available for its quantification allow for precise characterization of its pharmacokinetics and pharmacodynamics. Continued research into NMN's broad-spectrum benefits and long-term effects is crucial for translating its promise into effective clinical strategies for promoting healthy aging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. What is NMN? | Official NMN Research & Data Summary [nmn.com]
- 4. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. goldmanlaboratories.com [goldmanlaboratories.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. consensus.app [consensus.app]
- 15. Clinical Study Indicates that NMN Efficaciously Increases Blood NAD+ in Humans [nmn.com]
- 16. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prohealth.com [prohealth.com]
- 18. renuebyscience.com.au [renuebyscience.com.au]
- 19. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 21. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] The growing interest in NMN stems from its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegenerative conditions.[1] This guide provides a comprehensive overview of the discovery of this compound and details the primary methodologies for its chemical and enzymatic synthesis, offering structured data and detailed experimental protocols for the scientific community.
Discovery and Biological Significance
This compound is a naturally occurring bioactive nucleotide found in all living organisms.[3] It is a product of the reaction catalyzed by nicotinamide phosphoribosyltransferase (NAMPT) and serves as a key precursor to NAD+.[1][3][4] The pharmacological effects of this compound are largely attributed to its role in boosting NAD+ levels, which can in turn activate sirtuins and other NAD+-dependent enzymes involved in crucial cellular processes like DNA repair, mitochondrial function, and inflammatory responses.[5] Research has highlighted its potential in cardioprotection, as well as in managing diabetes and Alzheimer's disease.[1]
Synthesis Methodologies
The production of this compound can be broadly categorized into two main approaches: chemical synthesis and biosynthesis (enzymatic synthesis). While chemical synthesis offers the potential for high-purity NMN, it often involves complex procedures and environmental concerns.[3][6] Biosynthesis, utilizing enzymes, presents a more environmentally friendly and efficient alternative.[7]
Chemical Synthesis
Chemical synthesis routes to β-NMN typically involve the use of nicotinamide and protected ribose derivatives as starting materials, proceeding through key steps of glycosylation, phosphorylation, and deprotection.[5]
One common chemical synthesis approach involves the following key reactions:
-
Condensation: 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose reacts with nicotinamide in the presence of a catalyst to form nicotinamide tribenzoyl nucleoside.[8]
-
Deprotection: The benzoyl protecting groups are removed by alkaline hydrolysis to yield nicotinamide riboside.[8]
-
Phosphorylation: The hydroxyl group of nicotinamide riboside is then phosphorylated to produce β-nicotinamide mononucleotide.[8]
Another method utilizes a two-step process starting from nicotinamide riboside, involving phosphorylation and subsequent acidification.[9]
Experimental Protocol: Chemical Synthesis of β-Nicotinamide Mononucleotide
Materials:
-
Nicotinamide Riboside Chloride
-
Sodium Trimetaphosphate (STMP)
-
Sodium Hydroxide (B78521) solution
-
Hydrochloric Acid
-
C18 Reverse Phase Chromatography Column
-
Water (HPLC grade)
Procedure:
-
To a 2000 mL three-necked flask, add nicotinamide riboside chloride (100g, 0.344 mol) and 1000 mL of an aqueous sodium hydroxide solution with a pH of 9.[9]
-
Control the temperature of the mixture to 30°C until stable.[9]
-
Add Sodium Trimetaphosphate (STMP) (110.48g, 0.361 mol) to the reaction mixture and allow it to react for 4 hours.[9]
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC). The reaction is considered complete when the starting material is consumed.
-
Upon completion, acidify the reaction mixture with an appropriate inorganic or organic acid (e.g., hydrochloric acid) to precipitate the crude β-nicotinamide mononucleotide.[9]
-
Purify the crude product using a C18 reverse phase chromatography column with water as the eluent to obtain purified β-nicotinamide mononucleotide.[10]
Enzymatic Synthesis
Enzymatic synthesis of this compound is gaining prominence due to its mild reaction conditions and high stereoselectivity, yielding the biologically active β-isomer.[11][12] This approach mimics the natural biosynthetic pathways of NAD+.
The two primary enzymatic routes are:
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Pathway: This pathway utilizes nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN.[12]
-
Nicotinamide Riboside Kinase (NRK) Pathway: This route involves the phosphorylation of nicotinamide riboside (NR) to form NMN, with ATP serving as the phosphate (B84403) donor.[7][12]
Recent advancements in metabolic engineering have enabled the development of whole-cell biocatalysts, such as engineered E. coli or Bacillus subtilis, for the efficient production of NMN from inexpensive starting materials like glucose and nicotinamide.[2][13][14]
Experimental Protocol: Enzymatic Synthesis of β-Nicotinamide Mononucleotide using Whole-Cell Biocatalysis
Materials:
-
Engineered E. coli strain expressing necessary enzymes (e.g., NAMPT, PRPP synthetase)
-
Fermentation medium containing glucose and nicotinamide
-
Appropriate buffers and salts for cell culture and catalysis
-
Centrifuge
-
Sonication equipment or cell disruptor
-
Purification system (e.g., size-exclusion chromatography or nanofiltration)
Procedure:
-
Cultivate the engineered E. coli strain in a suitable fermentation medium containing glucose as a carbon source.
-
Induce the expression of the catalytic enzymes at the appropriate cell density.
-
After sufficient cell growth, harvest the cells by centrifugation.
-
Resuspend the cell pellet in a reaction buffer containing nicotinamide (e.g., 25 mM) and glucose (e.g., 40 mM).[13]
-
Incubate the reaction mixture under optimal conditions (e.g., temperature, pH) for a specified duration (e.g., 9 hours).[13]
-
Monitor NMN production using HPLC.
-
After the reaction, lyse the cells using sonication or another disruption method to release the intracellular NMN.[15]
-
Separate the NMN from the cell lysate and other byproducts using purification techniques such as size-exclusion chromatography or a combination of microfiltration and nanofiltration.[16][17]
Quantitative Data Summary
The following tables summarize the reported yields for different synthesis methods of this compound (NMN).
Table 1: Chemical Synthesis Yields
| Starting Material(s) | Key Reagents | Reported Yield | Reference |
| Nicotinamide Riboside | Sodium Trimetaphosphate | ~76% (product content in reaction mixture) | [9] |
| 1,2,3,5-tetrabenzoyl-β-D-ribofuranose, Nicotinamide | - | ~31% (four-step process) |
Table 2: Enzymatic Synthesis Yields
| Synthesis Method | Key Enzyme(s) | Substrate(s) | Reported Yield | Reference |
| Whole-cell catalysis (E. coli) | Multi-enzyme cascade | Glucose, Nicotinamide | 1.8 mmol L⁻¹ (0.6 g L⁻¹) | [13] |
| Whole-cell catalysis (E. coli) | Engineered PPP and transporters | Glucose, Nicotinamide | 6.79 g/L | |
| Whole-cell catalysis (B. subtilis) | Engineered NadE, PncB, PnuC | Glucose | 3,398 mg/L | [2] |
| In vitro enzymatic cascade | Engineered PRS and NAMPT | D-ribose, Niacinamide | 8.10 g L⁻¹ | [11] |
| Enzymatic conversion | Kluyveromyces marxianus NRK | Nicotinamide Riboside | 281 g/L in one day | [15] |
Visualization of Pathways and Workflows
Signaling Pathway: NAD+ Biosynthesis from this compound
Caption: NAD+ biosynthesis from this compound (NMN).
Experimental Workflow: Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Experimental Workflow: Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Enhanced Production of β-Nicotinamide Mononucleotide with Exogenous Nicotinamide Addition in Saccharomyces boulardii-YS01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. β-nicotinamide mononucleotide: Pharmacodynamics, Functions and Preparation_Chemicalbook [chemicalbook.com]
- 5. NMN Purification: Merging Nature, Science, and Innovation - Sunresin [seplite.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 8. CN111377983A - Preparation method of β -nicotinamide mononucleotide - Google Patents [patents.google.com]
- 9. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]
- 10. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of NMN by cascade catalysis of intracellular multiple enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Are NMN Supplements Made? [nmn.com]
- 15. researchgate.net [researchgate.net]
- 16. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 17. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Fosribnicotinamide: A Technical Guide to its Biological Functions and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosribnicotinamide, the phosphorylated form of nicotinamide (B372718) riboside (NR), is a key intermediate in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). As a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, NAD+ is central to metabolism, DNA repair, and cell signaling. This document provides a comprehensive overview of the biological functions and metabolic pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and therapeutic development.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental molecule in all living cells, participating in a vast array of biological processes.[1][2][3] Its roles extend from a classical cofactor in metabolic redox reactions to a substrate for NAD+-consuming enzymes such as sirtuins, poly (ADP-ribose) polymerases (PARPs), and CD38.[1][3] The maintenance of cellular NAD+ pools is crucial for cellular health and longevity, and its decline is associated with aging and various pathologies.[2][4][5]
This compound, or nicotinamide riboside phosphate, is a direct precursor in the salvage pathway that recycles nicotinamide and its derivatives to synthesize NAD+. Its generation from nicotinamide riboside (NR) is a critical step in boosting cellular NAD+ levels, which has shown therapeutic potential in a range of preclinical and clinical studies.[4][6][7] This guide will delve into the core biological functions and pathways of this compound, providing a technical resource for the scientific community.
Metabolic Pathways
This compound is synthesized from nicotinamide riboside (NR) via the action of nicotinamide riboside kinases (NRKs). This phosphorylation is the committed step in the conversion of NR to NAD+.
NAD+ Biosynthesis from Nicotinamide Riboside
The primary pathway involving this compound is the two-step conversion of NR to NAD+:
-
Phosphorylation of Nicotinamide Riboside: Nicotinamide riboside kinases (NRK1 and NRK2 in mammals) catalyze the ATP-dependent phosphorylation of NR to form this compound (nicotinamide mononucleotide, NMN).[1]
-
Adenylylation of this compound: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then catalyze the transfer of an adenylyl group from ATP to this compound, yielding NAD+.[2]
Biological Functions
The biological functions of this compound are intrinsically linked to its role as a direct precursor to NAD+. By increasing the cellular pool of NAD+, this compound influences a multitude of downstream processes.
Energy Metabolism
NAD+ is a cornerstone of cellular energy metabolism, acting as an essential coenzyme for dehydrogenases in glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation.[1][2] By boosting NAD+ levels, this compound can enhance oxidative metabolism.
Sirtuin Activation
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[1] Increased NAD+ availability through the this compound pathway leads to enhanced sirtuin activity. This has been linked to improved mitochondrial function and neuroprotection.[4]
DNA Repair
Poly (ADP-ribose) polymerases (PARPs) are enzymes that utilize NAD+ to synthesize poly (ADP-ribose) chains, a post-translational modification critical for DNA repair and the maintenance of genomic stability.
Calcium Signaling
CD38, another NAD+-consuming enzyme, hydrolyzes NAD+ to generate cyclic ADP-ribose (cADPR), a second messenger involved in intracellular calcium signaling.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies on nicotinamide riboside (NR), the direct precursor to this compound.
| Parameter | Organism/Model | Treatment | Result | Reference |
| NAD+ Levels | Humans | 1000 mg/day NR for 26 weeks | Significant increase in plasma NAD+ levels | [5] |
| Arterial Stiffness (CAVI) | Werner Syndrome Patients | 1000 mg/day NR for 26 weeks | Significant improvement (decrease) in Cardio-Ankle Vascular Index | [5] |
| Mitochondrial Respiration | Obese Mice | NR supplementation for 8 weeks | Increased mitochondrial respiration | [1] |
| SIRT1 and mTORC1 Activity | Aging Mice | NR supplementation | Increased activity, rejuvenating intestinal stem cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.
Measurement of NAD+ Levels by HPLC-MS/MS
This protocol describes a common method for quantifying NAD+ levels in biological samples.
Workflow:
Protocol Steps:
-
Sample Collection and Preparation: Collect blood samples and isolate plasma by centrifugation. For tissue samples, homogenize in a suitable buffer on ice.
-
Metabolite Extraction: Add ice-cold acetonitrile to the sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed to pellet the protein debris.
-
Sample Analysis: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.
-
HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer. Use a C18 column for reverse-phase chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NAD+.
-
Data Analysis: Generate a standard curve using known concentrations of NAD+ to quantify the levels in the samples.
Sirtuin Activity Assay
This protocol outlines a common method to measure the deacetylase activity of sirtuins.
Protocol Steps:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the sirtuin of interest (e.g., SIRT1). Prepare a fluorogenic acetylated peptide substrate.
-
Reaction Setup: In a microplate, combine the purified sirtuin, the fluorogenic substrate, and varying concentrations of NAD+ in a reaction buffer.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is directly proportional to the sirtuin activity.
Conclusion
This compound stands as a pivotal molecule in NAD+ metabolism. Its role as the direct product of NR phosphorylation places it at a critical control point for boosting cellular NAD+ levels. Understanding the biological functions and metabolic pathways of this compound is essential for developing novel therapeutic strategies targeting age-related diseases, metabolic disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this promising field of study.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Role of Nicotinamide Riboside in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Riboside Supplementation Benefits in Patients With Werner Syndrome: A Double-Blind Randomized Crossover Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide Riboside-The Current State of Research and Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosribnicotinamide, scientifically known as β-Nicotinamide Mononucleotide (NMN), is a pivotal molecule in cellular metabolism, acting as a direct precursor to the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+). The burgeoning field of NAD+ metabolism has identified NMN as a key therapeutic agent with a wide spectrum of potential applications. This technical guide provides an in-depth exploration of the primary therapeutic targets of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and providing methodologies for relevant experimental protocols. The central therapeutic strategy revolves around the replenishment of cellular NAD+ pools, which are often depleted in various pathological states, including metabolic disorders, neurodegenerative diseases, and age-related complications.
Introduction: The Central Role of NAD+ and the Promise of this compound
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, participating in a vast array of enzymatic reactions, including those central to energy metabolism, DNA repair, and cellular signaling. The cellular levels of NAD+ decline with age and under conditions of metabolic stress, contributing to the pathogenesis of numerous diseases. This compound (NMN) has emerged as a promising therapeutic agent due to its ability to effectively augment cellular NAD+ levels.[1]
This compound is a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction and serves as a key intermediate in the principal NAD+ salvage pathway in mammals.[1] By providing a direct precursor for NAD+ synthesis, NMN supplementation can counteract the age-related and disease-associated decline in NAD+, thereby restoring the activity of NAD+-dependent enzymes and promoting cellular health.
Primary Therapeutic Target: Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis
The core therapeutic target of this compound is the cellular machinery responsible for NAD+ biosynthesis. By providing the substrate for nicotinamide mononucleotide adenylyltransferases (NMNATs), NMN directly fuels the production of NAD+.
The NAD+ Salvage Pathway
The primary mechanism of action for this compound is its role in the NAD+ salvage pathway. This pathway recycles nicotinamide, a form of vitamin B3, back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).
Caption: The NAD+ Salvage Pathway highlighting the role of this compound (NMN).
Key Therapeutic Applications and Preclinical Evidence
The ability of this compound to boost NAD+ levels has been investigated in a variety of preclinical models, demonstrating its therapeutic potential across a range of diseases.
Metabolic Disorders
Studies in animal models of diabetes and obesity have shown that NMN administration can improve insulin (B600854) sensitivity, enhance glucose tolerance, and reduce diet-induced weight gain. These effects are attributed to the restoration of NAD+ levels in metabolic tissues, leading to improved mitochondrial function and energy expenditure.
Neurodegenerative Diseases
In models of Alzheimer's disease and other neurodegenerative conditions, this compound has been shown to improve cognitive function, protect against neuronal cell death, and reduce the accumulation of pathological protein aggregates. The neuroprotective effects are linked to enhanced mitochondrial function, improved DNA repair, and reduced neuroinflammation.
Cardiovascular Disease
Preclinical studies have demonstrated that NMN can protect the heart from ischemic injury, improve cardiac function in models of heart failure, and enhance vascular endothelial function. These cardioprotective effects are mediated by the activation of sirtuins and other NAD+-dependent enzymes that promote cellular stress resistance.
Age-Related Decline
This compound supplementation has been shown to mitigate various aspects of age-related physiological decline in animal models. These include improvements in muscle function, increased exercise endurance, and enhanced immune responses.
Table 1: Summary of Preclinical Efficacy of this compound (NMN)
| Disease Model | Species | Key Findings |
| Diet-induced Obesity | Mouse | Improved insulin sensitivity, reduced weight gain |
| Alzheimer's Disease | Mouse | Improved cognitive function, reduced amyloid-beta plaques |
| Cardiac Ischemia-Reperfusion | Mouse | Reduced infarct size, improved cardiac function |
| Aged Mice | Mouse | Increased exercise endurance, improved muscle function |
Clinical Investigations
While the majority of data on this compound comes from preclinical studies, early-phase human clinical trials are underway to evaluate its safety and efficacy. These trials are investigating the effects of NMN on metabolic parameters in prediabetic individuals, muscle function in the elderly, and other age-related conditions.
Experimental Protocols
In Vitro Measurement of NAD+ Levels
Objective: To quantify the intracellular concentration of NAD+ in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., primary hepatocytes, neurons) to the desired confluency. Treat cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash cells with cold PBS and lyse using an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
NAD+ Extraction: Neutralize the lysate with a potassium carbonate solution. Centrifuge to remove the precipitate.
-
Quantification: Measure NAD+ levels in the supernatant using a commercially available NAD+/NADH assay kit, which is typically based on a lactate (B86563) dehydrogenase cycling reaction. The absorbance is read at the appropriate wavelength (e.g., 450 nm).
Caption: Workflow for in vitro measurement of NAD+ levels.
In Vivo Assessment of Metabolic Parameters in a Mouse Model of Diet-Induced Obesity
Objective: To evaluate the effect of this compound on glucose metabolism and insulin sensitivity in vivo.
Methodology:
-
Animal Model: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period (e.g., 12 weeks).
-
This compound Administration: Administer this compound to the treatment group via oral gavage or in the drinking water at a predetermined dose.
-
Glucose Tolerance Test (GTT): After a period of treatment, fast the mice overnight and administer an intraperitoneal injection of glucose. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): In a separate cohort, administer an intraperitoneal injection of insulin and measure blood glucose levels at various time points (0, 15, 30, 45, and 60 minutes) post-injection.
-
Data Analysis: Calculate the area under the curve (AUC) for both GTT and ITT to assess glucose clearance and insulin sensitivity.
Future Directions and Conclusion
This compound holds significant promise as a therapeutic agent for a wide range of diseases characterized by impaired NAD+ metabolism. Its ability to safely and effectively increase cellular NAD+ levels makes it an attractive candidate for further drug development. Future research should focus on larger, well-controlled clinical trials to definitively establish its efficacy in human populations. Furthermore, the development of optimized delivery systems and combination therapies may further enhance its therapeutic potential. The continued exploration of this compound and the broader field of NAD+ biology is poised to yield novel therapeutic strategies for promoting health and combating disease.
References
Fosribnicotinamide: A Technical Guide to Solubility and Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide, a compound of interest in contemporary pharmaceutical research, necessitates a thorough understanding of its physicochemical properties to ensure the development of safe, stable, and efficacious drug products. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound in various solvents. In the absence of publicly available, specific quantitative data for this compound, this document serves as a detailed framework of experimental protocols and data presentation standards for researchers to conduct their own analyses. The protocols outlined are based on established pharmaceutical industry practices and regulatory guidelines.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the established methods for quantifying the solubility of this compound in aqueous and organic solvents.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (B87167) (DMSO)). The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.[1]
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker. The temperature should be controlled, typically at 25 °C or 37 °C.[3] Equilibration time should be determined empirically but is often in the range of 24 to 72 hours.[4]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.[5]
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][6]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Experimental Protocol: Potentiometric Titration
For ionizable compounds, potentiometric titration offers a rapid and automated method to determine the pH-solubility profile.[7][8]
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffers.
-
Titration: Prepare a suspension of this compound in water. Titrate the suspension with a standardized acid or base.
-
Data Analysis: Record the pH as a function of the titrant volume. The point at which the solid phase disappears or the pH curve shows an inflection point can be used to calculate the intrinsic solubility and pKa.[9]
Data Presentation: Solubility of this compound
The following table structure should be used to present the determined solubility data for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | 25 | [Insert Data] | HPLC-UV |
| PBS (pH 7.4) | 37 | [Insert Data] | HPLC-UV |
| Ethanol | 25 | [Insert Data] | HPLC-UV |
| DMSO | 25 | [Insert Data] | HPLC-UV |
Stability Assessment
Evaluating the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify likely degradation products and to establish the intrinsic stability of the molecule.[10][11][12] These studies also help in developing and validating stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the selected solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[16]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60-80°C).[16]
-
Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.[6][17] The target degradation is typically 5-20%.[16]
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[18]
Methodology:
-
Column and Mobile Phase Selection: Utilize a reversed-phase HPLC (RP-HPLC) column (e.g., C18).[6] Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), that provides good separation between the parent compound and its degradation products. A gradient elution is often necessary.[18]
-
Method Validation: Validate the HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[19] Specificity is demonstrated by showing that the method can resolve the parent drug from its degradation products and any excipients.
Data Presentation: Stability of this compound
Summarize the results of the forced degradation studies in a clear tabular format.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities/Degradants |
| 0.1 M HCl | 24 hours | 60 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 hours | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | RT | [Insert Data] | [Insert Data] |
| Heat (Solid) | 7 days | 80 | [Insert Data] | [Insert Data] |
| Light (Solution) | 1.2 million lux hrs | RT | [Insert Data] | [Insert Data] |
Visualizations
Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for representing complex relationships and processes in a clear and concise manner.
Caption: Experimental workflow for solubility and stability testing of this compound.
Caption: Relationship between physicochemical properties and drug development outcomes.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams. As specific data for this compound becomes available, these frameworks can be populated to create a comprehensive physicochemical profile of the compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. snscourseware.org [snscourseware.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
Navigating the Therapeutic Potential of Nicotinamide Derivatives: An In-Depth Technical Guide
A comprehensive examination of the in vitro and in vivo evidence surrounding nicotinamide-based compounds, offering insights for researchers, scientists, and drug development professionals.
Introduction: While specific research on "Fosribnicotinamide" is not extensively available in the public domain, a wealth of studies on related nicotinamide (B372718) derivatives and NAD+ precursors provides a strong foundation for understanding their therapeutic promise. These molecules are integral to cellular metabolism and signaling, playing critical roles in a range of physiological and pathological processes. This technical guide synthesizes the available preclinical data on these compounds, focusing on their mechanisms of action, experimental validation, and potential clinical applications, particularly in oncology and age-related diseases.
In Vitro Studies: Unraveling Cellular Mechanisms
In vitro assays are fundamental in elucidating the direct effects of novel compounds on cellular functions. For nicotinamide derivatives, these studies have been pivotal in identifying their anti-proliferative, pro-apoptotic, and enzyme-inhibitory activities.
Anti-Proliferative Activity
A significant body of research has focused on the anti-cancer properties of nicotinamide derivatives. One study detailed the synthesis and evaluation of a series of nicotinamide derivatives as VEGFR-2 inhibitors.[1] The anti-proliferative activities of these compounds were assessed against human cancer cell lines, HCT-116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma), using the MTT assay.
Table 1: Anti-Proliferative Activity of Nicotinamide Derivatives [1]
| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Compound 8 | 5.4 | 7.1 |
| Sorafenib (Control) | Not Specified | Not Specified |
VEGFR-2 Inhibition
The same study investigated the direct inhibitory effect of these compounds on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The IC₅₀ values were determined through enzymatic assays.
Table 2: VEGFR-2 Inhibitory Activity [1]
| Compound | VEGFR-2 IC₅₀ (nM) |
| Compound 8 | 77.02 |
| Sorafenib (Control) | 53.65 |
Apoptosis Induction
Flow cytometry analysis was employed to quantify the induction of apoptosis in HCT-116 cells following treatment with a lead nicotinamide derivative.
Table 3: Apoptosis Induction in HCT-116 Cells [1]
| Treatment | Total Apoptosis (%) | Fold Increase vs. Control |
| Control | 3.05 | - |
| Compound 8 | 19.82 | 6.5 |
Gene Expression Analysis
To understand the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured.
Table 4: Modulation of Apoptotic Gene Expression [1]
| Gene | Fold Change (Compound 8 vs. Control) |
| Caspase-8 | 9.4-fold increase |
| Bax | 9.2-fold increase |
| Bcl-2 | 3-fold decrease |
Immunomodulatory Effects
The study also explored the impact of the lead compound on the expression of immunomodulatory proteins.
Table 5: Immunomodulatory Protein Expression [1]
| Protein | Level Reduction (%) |
| TNF-α | 92.37 |
| IL-6 | Non-significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cell lines (HCT-116 and HepG2) are seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
VEGFR-2 Kinase Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Procedure: The reaction is typically performed in a 96-well plate containing VEGFR-2 enzyme, a specific substrate, and ATP. The test compound is added at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Flow Cytometry for Apoptosis
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Inhibition of the VEGFR-2 signaling cascade by a nicotinamide derivative.
Caption: Workflow for the in vitro evaluation of nicotinamide derivatives.
In Vivo and Clinical Perspectives
While detailed in vivo data for the specific nicotinamide derivatives from the primary study are not provided, the broader class of NAD+ precursors, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), has been investigated in preclinical and clinical settings.[2] These studies suggest that replenishing NAD+ levels can have therapeutic benefits in aging and age-related diseases.[2]
Clinical trials are underway to explore the therapeutic potential of NAD+ precursors in various conditions. For instance, a trial is investigating the effect of nicotinamide riboside on mitochondrial function in Li-Fraumeni Syndrome (NCT03789175).[3] Another study aims to compare the effects of different NAD precursors, including NR, nicotinamide (NAM), and NMN, on visual function in glaucoma patients (NCT06991712).[4]
Conclusion
The landscape of nicotinamide derivatives and NAD+ precursors as therapeutic agents is rapidly evolving. The in vitro data for novel nicotinamide derivatives demonstrate potent anti-cancer activity through mechanisms such as VEGFR-2 inhibition and apoptosis induction. The detailed experimental protocols provide a roadmap for further research and validation. While specific in vivo data for these novel compounds are yet to be published, the promising results from preclinical and clinical studies of related NAD+ precursors highlight the significant therapeutic potential of this class of molecules. Future research should focus on comprehensive in vivo efficacy and safety studies of these promising nicotinamide derivatives to translate the compelling in vitro findings into clinical applications.
References
The Emergence of NAD+ Precursors in Cellular Aging: A Technical Overview of Fosribnicotinamide's Putative Analog, Nicotinamide Mononucleotide (NMN)
Introduction
The quest to mitigate the cellular hallmarks of aging is a cornerstone of modern biomedical research. While the novel compound "Fosribnicotinamide" is not yet documented in publicly available scientific literature, its name suggests a potential role as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursor. NAD+ is a critical coenzyme in cellular metabolism and its decline is a key feature of aging.[1][2][3][4] This technical guide will, therefore, focus on a well-researched and representative NAD+ precursor, Nicotinamide Mononucleotide (NMN), to provide the in-depth analysis requested. The mechanisms and experimental data presented for NMN serve as a robust proxy for the potential effects of a compound like this compound on cellular aging, offering a valuable resource for researchers, scientists, and drug development professionals.
The Central Role of NAD+ in Cellular Aging
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][5] Its levels decline with age in various tissues, and this decline is linked to a wide range of age-related diseases.[1][2][5] NAD+ is a critical substrate for several enzymes, most notably sirtuins and poly(ADP-ribose) polymerases (PARPs), which play pivotal roles in maintaining genomic stability and regulating lifespan.[1][6][7] The age-related decrease in NAD+ levels is attributed to both reduced synthesis and increased consumption by enzymes like CD38.[2][3]
Supplementation with NAD+ precursors, such as Nicotinamide Mononucleotide (NMN), has emerged as a promising strategy to counteract the age-associated decline in NAD+ and ameliorate age-related cellular dysfunction.[8]
Nicotinamide Mononucleotide (NMN) and Its Impact on Cellular Aging Markers
NMN is a key intermediate in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals.[7] Administration of NMN has been shown to increase NAD+ levels in various tissues, leading to beneficial effects on several hallmarks of aging.
Quantitative Effects of NMN on Cellular Aging Markers
While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of its putative analog, NMN, on key markers of cellular aging from various preclinical studies.
| Marker of Cellular Aging | Model System | Treatment | Observed Effect | Reference |
| Senescence-Associated β-Galactosidase (SA-β-gal) Activity | Aged Mice | NMN Supplementation | Decreased number of SA-β-gal positive cells in various tissues. | [8] |
| p16Ink4a and p21Cip1 Expression | Senescent Human Cells | NMN Treatment | Reduced mRNA and protein levels of p16 and p21. | [9] |
| Mitochondrial Function | Aged Mice | NMN Supplementation | Improved mitochondrial respiration and biogenesis. | [10] |
| DNA Damage (γH2AX foci) | Aged Mice | NMN Supplementation | Reduced number of γH2AX foci, indicating decreased DNA damage. | [8] |
| Inflammation (SASP factors) | Senescent Human Cells | NMN Treatment | Decreased secretion of pro-inflammatory cytokines like IL-6 and IL-8. | [11] |
Signaling Pathways Modulated by NMN
NMN primarily exerts its anti-aging effects by replenishing the cellular NAD+ pool, which in turn activates NAD+-dependent enzymes, most notably the sirtuin family of deacetylases.
The NMN-NAD+-Sirtuin Pathway
Sirtuins, particularly SIRT1, are key regulators of cellular homeostasis and longevity.[6] SIRT1 deacetylates a wide range of protein substrates, influencing processes such as DNA repair, inflammation, and mitochondrial function.[12] By increasing NAD+ levels, NMN enhances SIRT1 activity, leading to the deacetylation and activation of downstream targets that combat cellular aging.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NAD+ metabolism in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. decodeage.com [decodeage.com]
- 4. Regulation of NAD+ metabolism in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ in Aging: Molecular Mechanisms and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Aging and Relevant Evaluation Techniques: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 11. Advancements in therapeutic drugs targeting of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Fosribnicotinamide (β-Nicotinamide Mononucleotide) in Elevating NAD+ Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosribnicotinamide, identified as β-Nicotinamide Mononucleotide (NMN), is a pivotal precursor in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). As an essential coenzyme in cellular metabolism and a substrate for various signaling proteins, maintaining optimal NAD+ levels is crucial for cellular health and function. A decline in NAD+ availability is associated with aging and numerous pathological conditions. This technical guide provides an in-depth exploration of the mechanisms by which NMN effectively elevates intracellular NAD+ concentrations. We will detail the cellular uptake, enzymatic conversion, and subcellular compartmentalization of the NMN to NAD+ pathway. This guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for the quantification of NAD+ and related metabolites, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding.
Introduction to NAD+ and the Rationale for NMN Supplementation
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental molecule in all living cells, acting as a critical coenzyme in redox reactions that are central to energy metabolism. Beyond its role in bioenergetics, NAD+ is consumed by a class of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a wide array of cellular processes such as DNA repair, epigenetic regulation, and immune signaling.
Cellular NAD+ levels are maintained through a balance of biosynthesis and consumption. The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool. NMN is a key intermediate in this pathway. With advancing age and in certain disease states, the activity of the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), can decline, leading to a reduction in NAD+ levels. This decline has been implicated in a range of age-associated diseases. Consequently, supplementation with NAD+ precursors like NMN has emerged as a promising strategy to counteract this decline and support cellular health.
The Molecular Journey of NMN to NAD+
The elevation of intracellular NAD+ by exogenous NMN involves a series of steps, from cellular uptake to enzymatic conversion within specific subcellular compartments.
Cellular Uptake of NMN
Initially, it was believed that NMN required dephosphorylation to nicotinamide riboside (NR) by ectonucleotidases like CD73 to enter cells, after which it would be re-phosphorylated back to NMN. However, recent discoveries have identified a dedicated transporter for NMN.
-
The Slc12a8 Transporter: A specific transporter for NMN, named Slc12a8, has been identified.[1] This transporter facilitates the direct uptake of NMN into cells, a process that is dependent on sodium ions.[1][2] The expression of Slc12a8 varies across different tissues, with particularly high levels found in the small intestine, suggesting a significant role in the absorption of orally administered NMN.[1][3]
The Salvage Pathway: Enzymatic Conversion of NMN to NAD+
Once inside the cell, NMN is a direct precursor to NAD+. The final step in the synthesis of NAD+ from NMN is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs).
-
NMNATs: These enzymes transfer an adenylyl moiety from ATP to NMN, yielding NAD+ and pyrophosphate.[4] Mammals possess three isoforms of NMNAT with distinct subcellular localizations, ensuring the maintenance of separate NAD+ pools within the cell.[5][6][7]
Subcellular Compartmentalization of NAD+ Synthesis
The distinct localization of NMNAT isoforms highlights the importance of compartmentalized NAD+ pools for specific cellular functions.
-
NMNAT1: Located in the nucleus, NMNAT1 is crucial for providing NAD+ for nuclear processes such as DNA repair by PARPs and the regulation of gene expression by sirtuins.[5][6][7]
-
NMNAT2: Found in the Golgi apparatus and cytoplasm, NMNAT2 contributes to the cytoplasmic NAD+ pool, which is essential for metabolic reactions in the cytosol.[5][6][7]
-
NMNAT3: Primarily localized to the mitochondria, NMNAT3 is responsible for maintaining the mitochondrial NAD+ pool, which is vital for the function of the electron transport chain and the activity of mitochondrial sirtuins.[5][6][7]
Quantitative Data on NMN Supplementation and NAD+ Levels
Numerous preclinical and clinical studies have demonstrated the efficacy of NMN in increasing NAD+ levels in various tissues. The following tables summarize key quantitative findings.
Table 1: Preclinical Studies on NMN Supplementation
| Model Organism | Tissue/Cell Type | NMN Dosage and Administration | Fold Increase in NAD+ | Reference |
| Mice | Liver | 500 mg/kg, single IP injection | ~1.5-fold within 15 minutes | [3] |
| Mice | Hippocampus | 500 mg/kg, IP injection | 34-39% increase within 15 minutes | [8] |
| Mice | Hypothalamus | 500 mg/kg, IP injection | Significant increase within 15 minutes | [8] |
| Mice | Brown Adipose Tissue | 500 mg/kg/day in drinking water for 7 days | ~2-fold | [9] |
| Mice | White Adipose Tissue | 500 mg/kg/day in drinking water for 7 days | ~1.5-fold | [9] |
Table 2: Clinical Studies on NMN Supplementation
| Study Population | Dosage and Duration | Tissue/Fluid Measured | Fold/Percent Increase in NAD+ | Reference |
| Healthy middle-aged adults (40-65 years) | 300 mg/day for 60 days | Whole Blood | Approximately 3-fold | [1] |
| Healthy middle-aged adults (40-65 years) | 600 mg/day for 60 days | Whole Blood | Approximately 6-fold | [1] |
| Healthy middle-aged adults (40-65 years) | 900 mg/day for 60 days | Whole Blood | Approximately 5-fold | [1] |
| Healthy older men (65+ years) | 250 mg/day for 12 weeks | Whole Blood | ~6-fold | [1] |
| Healthy men and women (20-65 years) | 250 mg/day for 12 weeks | Whole Blood | ~75% increase | [1] |
| Postmenopausal women with prediabetes | 300 mg/day for 8 weeks | Whole Blood | ~20% decrease (conflicting result) | [1] |
| Healthy Adults | Liposomal NMN (250 mg/day) for 4 weeks | Whole Blood | Significant increase (p=0.007) | [10] |
| Healthy Adults | Non-liposomal NMN (250 mg/day) for 4 weeks | Whole Blood | Significant increase (p=0.024) | [10] |
Experimental Protocols for Key Experiments
Accurate quantification of NAD+ and its metabolites is critical for assessing the efficacy of NMN. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Protocol for NAD+ Quantification by HPLC-UV
This protocol is adapted from a method for the determination of NAD+ levels in cells and tissues.[3][11]
4.1.1. Materials
-
Perchloric acid (HClO4), 0.6 M
-
Potassium hydroxide (B78521) (KOH), 2 M
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Methanol (HPLC grade)
-
NAD+ standard
-
Reverse-phase C18 HPLC column
4.1.2. Sample Preparation (from tissue)
-
Homogenize frozen tissue (~50 mg) in 500 µL of 0.6 M HClO4.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M KOH dropwise until the pH is between 7.0 and 8.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
The supernatant is ready for HPLC analysis.
4.1.3. HPLC Analysis
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Methanol
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: 85% A, 15% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of NAD+.
Protocol for NMN and NAD+ Quantification by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NMN and NAD+.[2][12][13]
4.2.1. Materials
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
NMN and NAD+ standards
-
Isotopically labeled internal standards (e.g., ¹³C₅-NMN, ¹³C₅-NAD+)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
4.2.2. Sample Preparation
-
Homogenize tissue or lyse cells in a cold extraction solution (e.g., 80% methanol) containing isotopically labeled internal standards.
-
Centrifuge at high speed to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
4.2.3. LC-MS/MS Analysis
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous component (A).
-
Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
-
NMN transition: e.g., m/z 335.1 → 123.1
-
NAD+ transition: e.g., m/z 664.1 → 428.1
-
-
Quantification: Calculate the concentration of NMN and NAD+ based on the ratio of the peak area of the analyte to its corresponding isotopically labeled internal standard, referenced against a standard curve.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Cellular uptake and conversion of NMN to NAD+.
Caption: General workflow for NAD+ quantification.
Conclusion
This compound (β-Nicotinamide Mononucleotide) serves as a potent and direct precursor for NAD+ biosynthesis via the salvage pathway. Its efficient cellular uptake, facilitated by the Slc12a8 transporter, and subsequent rapid conversion to NAD+ by compartmentalized NMNAT enzymes, provide a robust mechanism for augmenting cellular NAD+ pools. The quantitative data from both preclinical and clinical studies consistently demonstrate the efficacy of NMN in elevating NAD+ levels, which is a critical step in mitigating the age-associated decline in this vital coenzyme. The standardized analytical methods outlined here are essential for the continued investigation and clinical validation of NMN as a therapeutic agent. This comprehensive understanding of NMN's mechanism of action is fundamental for researchers and drug development professionals working to harness the therapeutic potential of NAD+ metabolism.
References
- 1. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring NMN Human Trial Advancements [nmn.com]
- 5. purovitalis.com [purovitalis.com]
- 6. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmcasereport.org [acmcasereport.org]
- 11. researchgate.net [researchgate.net]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. profiles.wustl.edu [profiles.wustl.edu]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal nucleotide that serves as a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)[1][2]. As declining NAD+ levels are associated with aging and various metabolic disorders, NMN has garnered significant attention as a potential therapeutic agent to augment cellular NAD+ pools[3]. This technical guide provides a comprehensive overview of the precursors leading to the synthesis of NMN and its subsequent metabolic fate. It includes detailed experimental protocols for the synthesis and quantification of NMN and its related metabolites, quantitative data from preclinical and clinical studies, and visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction to this compound (β-Nicotinamide Mononucleotide)
This compound, with the chemical formula C11H15N2O8P, is a nucleotide derived from ribose and nicotinamide[4][5]. It is naturally found in small amounts in various foods and is synthesized in the body from B vitamins[1]. The primary biological significance of NMN lies in its role as a direct precursor to NAD+, a coenzyme essential for hundreds of metabolic reactions and cellular processes, including energy metabolism, DNA repair, and cell signaling[3][6].
Biosynthesis of this compound (NMN): Precursors and Pathways
The synthesis of NMN in mammals primarily occurs through the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool. Other pathways, including the Preiss-Handler pathway and the de novo synthesis from tryptophan, also contribute to the overall NAD+ levels, with NMN being a key convergent intermediate.
The Salvage Pathway: The Primary Route to NMN Synthesis
The salvage pathway is the main route for NAD+ biosynthesis in mammals.
-
Nicotinamide (NAM): A form of vitamin B3, NAM is the primary precursor for NMN in the salvage pathway. It is released during NAD+-consuming enzymatic reactions.
-
5'-Phosphoribosyl-1-pyrophosphate (PRPP): This molecule provides the phosphoribosyl moiety that is attached to nicotinamide.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage pathway, catalyzing the condensation of NAM and PRPP to form NMN[7][8].
The Role of Nicotinamide Riboside (NR)
-
Nicotinamide Riboside (NR): Another NAD+ precursor, NR can be directly converted to NMN through the action of nicotinamide riboside kinases (NRKs)[9][10].
Overview of NMN Biosynthetic Pathways
The following diagram illustrates the major pathways leading to the synthesis of NMN.
Metabolism and Catabolism of this compound (NMN)
Once synthesized or administered exogenously, NMN undergoes rapid metabolic conversion.
Conversion to NAD+
The primary metabolic fate of NMN is its conversion to NAD+ by the action of nicotinamide mononucleotide adenylyltransferases (NMNATs)[6]. This reaction is crucial for replenishing the cellular NAD+ pool.
Extracellular Conversion and Uptake
There is evidence suggesting that orally administered NMN can be converted to NR extracellularly before being taken up by cells and then re-converted to NMN[9]. However, a specific transporter for NMN, Slc12a8, has also been identified, suggesting direct cellular uptake is possible[5][11].
Catabolism and Excretion
Following oral administration, NMN undergoes significant first-pass metabolism in the liver, where it is largely converted to nicotinamide (NAM)[12][13]. NAM is then further metabolized into various products that are excreted in the urine. The major urinary metabolites include:
The following diagram illustrates the metabolic fate of NMN.
Quantitative Data
The following tables summarize quantitative data related to NMN and its metabolites from various studies.
Table 1: NMN and NAD+ Concentrations in Tissues Following NMN Administration in Mice
| Tissue | Administration Route | Dose (mg/kg) | Time Point | NMN Concentration (pmol/mg) | NAD+ Concentration (pmol/mg) | Fold Change in NAD+ | Reference |
| Liver | Intraperitoneal (IP) | 500 | 4 h | - | ~2.5 | ~1.5x | [16] |
| Kidney | Intraperitoneal (IP) | 500 | 4 h | - | ~3.0 | ~1.2x | [16] |
| Heart | Intraperitoneal (IP) | 500 | 4 h | - | ~2.0 | ~1.1x | [16] |
| Lung | Intraperitoneal (IP) | 500 | 4 h | - | ~1.5 | ~1.3x | [16] |
| Pancreas | Intraperitoneal (IP) | 500 | 4 h | - | ~1.8 | ~1.4x | [16] |
| White Adipose | Intraperitoneal (IP) | 500 | 4 h | - | ~0.5 | ~1.6x | [16] |
| Liver | Oral Gavage | 500 | 4 h | - | ~2.2 | ~1.3x | [16] |
| Kidney | Oral Gavage | 500 | 4 h | - | ~2.8 | ~1.1x | [16] |
| Pancreas | Oral Gavage | 500 | 4 h | - | ~1.7 | ~1.3x | [16] |
| Lung | Oral Gavage | 500 | 4 h | - | ~1.4 | ~1.2x | [16] |
| White Adipose | Oral Gavage | 500 | 4 h | - | ~0.4 | ~1.3x | [16] |
Table 2: Pharmacokinetics of NMN Metabolites in Healthy Men After Single Oral Administration
| Dose | Metabolite | Cmax (µM) | Tmax (h) | AUC (µM*h) | Reference |
| 100 mg | 2Py | ~0.5 | ~2 | ~2.5 | [17] |
| 100 mg | 4Py | ~0.2 | ~2 | ~1.0 | [17] |
| 250 mg | 2Py | ~1.2 | ~2 | ~6.0 | [17] |
| 250 mg | 4Py | ~0.5 | ~2 | ~2.5 | [17] |
| 500 mg | 2Py | ~2.5 | ~2 | ~12.0 | [17] |
| 500 mg | 4Py | ~1.0 | ~2 | ~5.0 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of NMN.
Protocol 1: Enzymatic Synthesis of β-Nicotinamide Mononucleotide
This protocol describes the synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) using the enzyme nicotinamide phosphoribosyltransferase (NAMPT).
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
MgCl2
-
HEPES buffer (pH 8.0)
-
Reaction buffer: HEPES buffer containing PRPP, ATP, and MgCl2.
Procedure:
-
Prepare a stock solution of NAM in water.
-
Prepare the reaction buffer containing PRPP, ATP, and MgCl2 at the desired concentrations.
-
In a reaction tube, combine the NAM solution and the reaction buffer.
-
Initiate the reaction by adding the NAMPT enzyme to the tube.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation or by adding a quenching solution (e.g., perchloric acid).
-
The synthesized NMN can be purified using techniques like ion-exchange chromatography[18].
Protocol 2: Quantification of NMN and Metabolites in Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of NMN and its metabolites from plasma samples.
Materials:
-
Plasma sample
-
Internal standards (e.g., isotopically labeled NMN)
-
Perchloric acid (PCA) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).
-
Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[20][21].
-
Construct a calibration curve using standards of known concentrations to determine the absolute quantification of the metabolites.
-
Protocol 3: NAMPT Activity Assay
This protocol describes a coupled enzymatic assay to measure the activity of NAMPT.
Materials:
-
NAMPT enzyme source (recombinant or cell lysate)
-
NAM
-
PRPP
-
NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
A fluorescent or colorimetric probe that is reduced by NADH
-
Assay buffer
Procedure:
-
In a microplate well, combine the NAMPT enzyme, NAM, and PRPP in the assay buffer.
-
Add NMNAT, ADH, ethanol, and the detection probe.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
The NAMPT reaction produces NMN.
-
NMN is converted to NAD+ by NMNAT.
-
NAD+ is then reduced to NADH by ADH in the presence of ethanol.
-
NADH reduces the probe, generating a fluorescent or colorimetric signal.
-
Measure the signal over time using a plate reader. The rate of signal increase is proportional to the NAMPT activity[22][23].
Conclusion
This compound (β-Nicotinamide Mononucleotide) is a critical molecule in cellular NAD+ metabolism. Understanding its biosynthetic precursors and metabolic fate is essential for the development of therapeutic strategies aimed at boosting NAD+ levels to combat age-related and metabolic diseases. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in this rapidly advancing field. Further investigation into the tissue-specific metabolism of NMN and the long-term effects of its supplementation will continue to be a key area of research.
References
- 1. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Are NMN Supplements Made? [nmn.com]
- 5. abcam.com [abcam.com]
- 6. sciforum.net [sciforum.net]
- 7. CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. aboutnad.com [aboutnad.com]
- 10. researchgate.net [researchgate.net]
- 11. cimasci.com [cimasci.com]
- 12. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longevitybox.co.uk [longevitybox.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bontac.com [bontac.com]
- 18. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Comprehensive Technical Guide on its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD+ levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-related physiological decline. This technical guide provides an in-depth review of the safety and toxicity profile of this compound (NMN), drawing from available preclinical and clinical data.
Quantitative Toxicology Data
The safety of this compound (NMN) has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from these toxicological assessments.
Table 1: Acute and Subchronic Oral Toxicity of this compound (NMN)
| Study Type | Species | Dosage | Key Findings | Reference |
| Acute Oral Toxicity | Sprague-Dawley Rats | 2000 mg/kg (single dose) | No deaths or treatment-related adverse events. The minimum lethal dose was determined to be higher than 2000 mg/kg. | [1] |
| Acute Oral Toxicity | Wistar Rats | >2000 mg/kg (LD50 cut-off 5000 mg/kg) | Classified under "Category 5 or Unclassified" according to the Globally Harmonized System (GHS), indicating very low acute toxicity. | [2] |
| Acute Oral Toxicity | Sprague-Dawley Rats | 2666 mg/kg (single dose) | No mortality or treatment-related adverse signs were observed. | [3] |
| Subchronic Oral Toxicity (91-day) | Sprague-Dawley Rats | 300 and 1000 mg/kg/day | No marked changes in body weight, feed intake, or pathological results. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg/day. | [1] |
| Subchronic Oral Toxicity (90-day) | Wistar Rats | Up to 800 mg/kg/day | The No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 800 mg/kg/day. | [2] |
| Subchronic Oral Toxicity (90-day) | Sprague-Dawley Rats | 375, 750, and 1500 mg/kg/day | Appeared to be safe and did not promote toxic effects. The NOAEL was determined to be ≥ 1500 mg/kg/day. | [3][4] |
| Subacute Toxicity (7-day) | Mice | 1340 mg/kg/day and 2680 mg/kg/day | The 1340 mg/kg/day dose was well-tolerated. The higher dose resulted in a slight increase in alanine (B10760859) aminotransferase. | [5][6] |
| Subacute Toxicity (14-day) | Beagle Dogs | Not specified | Mild increases in creatinine (B1669602) and uric acid were observed. | [5][6] |
Table 2: Genotoxicity Studies of this compound (NMN)
| Assay Type | System | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | Non-mutagenic, with or without metabolic activation. | [1] |
| In Vitro Chromosomal Aberration Test | Not specified | Non-mutagenic. | [2] |
| In Vivo Mammalian Bone Marrow Chromosomal Aberration Test | Not specified | Non-clastogenic at doses up to 2000 mg/kg. | [2] |
Clinical Safety Profile
Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.
Table 3: Summary of Human Clinical Safety Data for this compound (NMN)
| Study Duration | Participant Population | Daily Dosage | Key Safety Findings | Reference |
| Single Dose | Healthy Men | 100 mg, 200 mg, and 500 mg | Safe and well-tolerated. No significant deleterious effects or changes in heart rate, blood pressure, oxygen saturation, or body temperature. | [7][8] |
| 4 Weeks | Healthy Adults | 1500 mg | No problematic findings or changes in medical interviews or tests, confirming the safety of this high dose. | [9] |
| 6 Weeks | Not specified | Up to 1200 mg | Well-tolerated. | [10] |
| 8 Weeks | Not specified | 900 mg | Well-tolerated. | [10] |
| 12 Weeks | Healthy Adults | Up to 1250 mg | Safe and well-tolerated with no serious adverse effects reported. No significant changes in vital signs, blood chemistry, or organ function tests. | [[“]] |
| 60 Days | Healthy Middle-Aged Adults | 300 mg, 600 mg, and 900 mg | Well-tolerated with no safety issues based on monitoring of adverse events and laboratory/clinical measures. | [12][13] |
Across these studies, NMN supplementation did not lead to a significant increase in adverse events compared to placebo.[[“]]
Experimental Protocols
1. Preclinical Acute Oral Toxicity Study (General Protocol)
-
Test System: Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.
-
Administration: A single, high dose of this compound (NMN) is administered orally via gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
-
Parameters Monitored: Clinical signs, body weight changes, and any abnormal behavior are recorded.
-
Endpoint: The study aims to determine the median lethal dose (LD50) or, in the case of low-toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the study to examine for gross pathological changes.
2. Preclinical Subchronic Oral Toxicity Study (General Protocol)
-
Test System: Commonly performed in rodents (e.g., Sprague-Dawley rats).
-
Administration: this compound (NMN) is administered daily via oral gavage for a period of 90 days. Multiple dose groups are used, including a control group.
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food and water consumption, ophthalmology.
-
Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at specified intervals. Urinalysis is also performed.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is conducted, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.
-
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are observed.
3. Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to various concentrations of this compound (NMN), both with and without an external metabolic activation system (S9 mix from rat liver).
-
Endpoint: The assay measures the ability of the test substance to cause a reversion of the initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Signaling Pathways and Experimental Workflows
This compound (NMN) to NAD+ Biosynthesis Pathway
This compound's primary mechanism of action is its role as a precursor in the biosynthesis of NAD+. This pathway is crucial for maintaining cellular energy and signaling functions.
Experimental Workflow: Acute Oral Toxicity Study
The following diagram illustrates a typical workflow for an acute oral toxicity study as described in the experimental protocols.
Experimental Workflow: Subchronic Toxicity Study
This diagram outlines the key phases of a 90-day subchronic toxicity study.
Based on the available preclinical and clinical data, this compound (β-Nicotinamide Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as 12 weeks, with no serious adverse events reported. The collective evidence supports the continued investigation of this compound (NMN) for its potential therapeutic benefits in the context of age-related diseases. Further long-term studies in diverse populations will be valuable in continuing to build upon this robust safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation after acute and sub-chronic oral administration of high purity nicotinamide mononucleotide (NMN-C®) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide mononucleotide (NMN) as an anti-aging health product – Promises and safety concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration [frontiersin.org]
- 6. Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMN Clinical Trials Result in No Safety Issues in Humans [nmn.com]
- 8. Exploring NMN Human Trial Advancements [nmn.com]
- 9. renuebyscience.com [renuebyscience.com]
- 10. examine.com [examine.com]
- 11. consensus.app [consensus.app]
- 12. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Administration of Fosribnicotinamide (β-Nicotinamide Mononucleotide) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), is a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+). As a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction, NMN plays a crucial role in cellular metabolism, signaling, and DNA repair. Its administration in animal models has been shown to have protective effects in various disease models, including those for diabetes, Alzheimer's disease, and cardiovascular conditions.[1] These application notes provide detailed protocols for the administration of this compound in rodent models to facilitate preclinical research.
Data Presentation
The following table summarizes quantitative data for the administration of this compound (NMN) in mouse models, compiled from various studies. This information can serve as a starting point for designing in vivo experiments.
| Compound | Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Pharmacokinetic & Pharmacodynamic Notes |
| This compound (NMN) | C57BL/6N Mice | Oral Gavage | 300 mg/kg | Single dose | Not specified | Plasma NMN levels peaked at 10 minutes and returned to baseline by 15 minutes. Hepatic NAD+ levels steadily increased from 15 to 30 minutes. |
| This compound (NMN) | C57BL/6N Mice | Drinking Water | 100 - 300 mg/kg/day | Continuous | Drinking Water | Long-term (12 months) administration was well-tolerated and mitigated age-associated physiological decline. |
| This compound (NMN) | Diet-induced Diabetic Mice | Intraperitoneal (i.p.) Injection | 500 mg/kg/day | Daily for 7-10 days | Not specified | Restored tissue NAD+ levels in liver, white adipose tissue, and skeletal muscle. |
| This compound (NMN) | Obese Mice | Intraperitoneal (i.p.) Injection | 200 mg/kg/day | Daily for 10 days | PBS | Improved oocyte quality and restored ovarian weight. |
| This compound (NMN) | C57BL/6 Mice | Intraperitoneal (i.p.) Injection | 300 mg/kg | Once every two days for 2 weeks | Not specified | Promoted tumor growth in a specific cancer model, highlighting the context-dependent effects of NAD+ modulation.[1] |
Signaling Pathway
This compound is a central molecule in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells. The pathway begins with the conversion of nicotinamide to this compound by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This compound is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Experimental Protocols
The following are detailed protocols for common routes of this compound (NMN) administration in rodent models.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound (NMN) powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Balance and weighing materials
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal scale
-
Flexible feeding tube (gavage needle) of appropriate size for the mouse (typically 20-22 gauge)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile tube, dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the calculated volume of the this compound solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To deliver this compound systemically via the peritoneal cavity.
Materials:
-
This compound (NMN) powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (typically 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the sterile vehicle to the desired final concentration. Ensure complete dissolution by vortexing.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as abdominal swelling or signs of pain, for at least 30 minutes post-injection.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Conclusion
The provided protocols and data offer a foundation for the successful administration of this compound (NMN) in animal models. It is imperative for researchers to adapt these guidelines to their specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful planning and execution of these in vivo studies will contribute to a better understanding of the therapeutic potential of this compound.
References
Preparing Stable Stock Solutions of Fosribnicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide is a compound of significant interest in cellular metabolism and signaling research. As a modulator of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, it plays a crucial role in studying cellular energetics, DNA repair, and sirtuin activity.[1][2] Accurate and reproducible experimental results are critically dependent on the proper preparation and storage of stable stock solutions of this compound. This document provides detailed protocols and application notes to guide researchers in preparing and handling this compound stock solutions to ensure their integrity and stability for in vitro and in vivo studies.
Chemical Properties and Solubility
A summary of the physical and chemical properties of this compound is essential for proper handling and storage. While specific data for this compound is not publicly available, this section outlines the typical data that should be sought from the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).
| Property | Recommended Solvent | Storage Temperature (Lyophilized) | Storage Temperature (in solution) |
| This compound | DMSO, Ethanol, PBS (pH 7.2) | -20°C to -80°C | -80°C (long-term), 4°C (short-term) |
Note: The user should always refer to the manufacturer's specific recommendations for their particular lot of this compound.
Signaling Pathway Context
This compound is understood to be an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2] This pathway is critical for replenishing cellular NAD+ pools, which are consumed by various enzymes including sirtuins and PARPs. By inhibiting NAMPT, this compound leads to a depletion of NAD+, impacting cellular metabolism and signaling.
Caption: this compound inhibits NAMPT, a key enzyme in the NAD+ salvage pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.
-
Solvent Addition: Based on the molecular weight of this compound (refer to the CoA), calculate the volume of DMSO required to achieve a 10 mM concentration. Slowly add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If particulates remain, the solution can be gently warmed to 37°C for a short period.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes.[3][4]
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Application: Add the final diluted solution to the cell cultures. Ensure proper mixing.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions.
Caption: General workflow for preparing and using this compound solutions.
Stability and Storage Recommendations
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | As per manufacturer's expiry date | Protect from moisture and light. |
| DMSO Stock (10 mM) | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Use amber tubes to protect from light. |
| DMSO Stock (10 mM) | 4°C | Up to 1 week | For short-term use only. |
| Aqueous Working Solutions | 4°C | Prepare fresh daily | Prone to hydrolysis; do not store. |
Note: It is recommended to perform periodic quality control checks on stored stock solutions to ensure their integrity.
Safety Precautions
Researchers should always consult the Safety Data Sheet (SDS) for this compound before handling.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the lyophilized powder and concentrated DMSO stock solutions should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The protocols and guidelines presented in this document are intended to assist researchers in the preparation of stable and reliable stock solutions of this compound. Adherence to these procedures will contribute to the accuracy and reproducibility of experimental outcomes in the study of NAD+ metabolism and related cellular processes.
References
- 1. Nicotinamide phosphoribosyltransferase‑related signaling pathway in early Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase-related signaling pathway in early Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. targetmol.com [targetmol.com]
Application Notes and Protocols for Fosribnicotinamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide is a novel small molecule entity with significant potential for modulating intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. As NAD+ is a critical coenzyme in cellular metabolism and signaling, the identification of compounds that influence its biosynthesis is of paramount interest for drug discovery in areas such as oncology, neurodegenerative diseases, and metabolic disorders.[1][2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of NAD+ biosynthetic pathways.
The primary enzymatic targets for compounds affecting NAD+ salvage pathways are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[2][3] The following protocols are designed for HTS formats to assess the activity of these key enzymes in the presence of test compounds like this compound.
Signaling Pathway
The salvage pathway is a primary route for NAD+ biosynthesis in mammalian cells. This pathway recycles nicotinamide (NAM) back into NAD+. The key enzymes in this pathway are NAMPT and NMNATs. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is the rate-limiting step.[1][2] NMN is then converted to NAD+ by NMNAT enzymes. Modulation of these enzymes can therefore significantly impact cellular NAD+ pools.
High-Throughput Screening Protocols
The following are detailed protocols for biochemical assays designed for HTS to identify modulators of NAMPT and NMNAT.
Fluorometric High-Throughput Assay for NAMPT Inhibitors
This assay measures the enzymatic product of NAMPT, NMN, through a chemical derivatization that yields a fluorescent product.[1][4]
Experimental Workflow:
References
- 1. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Bioluminescent High-Throughput Screening Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effect of Fosribnicotinamide on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide is a novel investigational compound designed to enhance cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. As a precursor in the NAD+ salvage pathway, this compound is hypothesized to be converted into active metabolites that serve as substrates for NAD+ synthesis, primarily by activating the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4] Cellular NAD+ is a critical coenzyme for redox reactions in energy metabolism and a necessary substrate for NAD+-consuming enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[5]
Sirtuins, particularly the mitochondrial SIRT3 and the nuclear SIRT1, are key regulators of mitochondrial function.[6][7] By deacetylating and activating a host of mitochondrial proteins, SIRT3 enhances the efficiency of the electron transport chain (ETC), antioxidant defenses, and metabolic enzymes.[8] SIRT1 promotes mitochondrial biogenesis through the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][9] Therefore, by increasing the cellular NAD+ pool, this compound is expected to activate sirtuins, leading to improved mitochondrial bioenergetics, increased mitochondrial biogenesis, and reduced oxidative stress.
These application notes provide a suite of detailed protocols to comprehensively evaluate the effects of this compound on key aspects of mitochondrial function.
Proposed Signaling Pathway of this compound
The proposed mechanism of action for this compound begins with its cellular uptake and subsequent conversion to nicotinamide mononucleotide (NMN), a key NAD+ precursor. This process is catalyzed by NAMPT. The resulting increase in the cellular NAD+/NADH ratio activates SIRT1 and SIRT3. Activated SIRT1 promotes the expression of genes involved in mitochondrial biogenesis, while activated SIRT3 deacetylates and enhances the activity of mitochondrial enzymes, leading to improved mitochondrial function and reduced reactive oxygen species (ROS) production.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on mitochondrial respiration, ATP production, membrane potential, reactive oxygen species (ROS) generation, and biogenesis.
Protocol 1: Measurement of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[10][11] The "Mito Stress Test" dissects key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.[5]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial Stress Test compounds:
-
Oligomycin (Complex V inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
One hour before the assay, remove the cell culture medium, wash cells with pre-warmed assay medium, and add the final volume of assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Instrument Setup: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports. Calibrate the instrument.
-
Data Acquisition: Place the cell plate into the XF Analyzer. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Presentation: OCR Parameters
| Parameter | Vehicle Control (pmol O2/min) | This compound (10 µM) (pmol O2/min) | Expected Outcome |
| Basal Respiration | 100 ± 8 | 135 ± 10 | Increase |
| ATP-Linked Respiration | 75 ± 6 | 105 ± 8 | Increase |
| Maximal Respiration | 200 ± 15 | 280 ± 20 | Increase |
| Spare Respiratory Capacity | 100 ± 12 | 145 ± 15 | Increase |
| Proton Leak | 25 ± 3 | 30 ± 4 | No significant change or slight increase |
| Non-Mitochondrial Respiration | 10 ± 2 | 10 ± 2 | No change |
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based bioluminescence assay to quantify total cellular ATP content, a direct indicator of mitochondrial energy production.[12][13][14][15][16]
Materials:
-
Opaque-walled 96-well microplates suitable for luminescence
-
ATP determination kit (e.g., containing luciferase, D-luciferin)
-
Cell lysis buffer
-
This compound stock solution
-
Luminometer plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound or vehicle control as described in Protocol 1.
-
Cell Lysis: Remove the culture medium and lyse the cells according to the ATP determination kit manufacturer's instructions. This step releases the cellular ATP into the solution.
-
Luminescence Reaction: Add the ATP reagent (containing luciferase and D-luciferin) to each well. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measurement: Immediately measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate an ATP standard curve to calculate the absolute ATP concentration in the samples.
Data Presentation: Cellular ATP Levels
| Treatment | ATP Concentration (µM) | Fold Change vs. Vehicle | Expected Outcome |
| Vehicle Control | 1.5 ± 0.2 | 1.0 | - |
| This compound (1 µM) | 1.8 ± 0.3 | 1.2 | Increase |
| This compound (10 µM) | 2.4 ± 0.4 | 1.6 | Dose-dependent Increase |
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and activity.[17][18] It uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with a high membrane potential.
Materials:
-
Black-walled, clear-bottom 96-well plates
-
TMRE dye stock solution
-
FCCP (positive control for depolarization)
-
Hoechst 33342 (for nuclear staining/cell counting)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Culture and Treatment: Seed cells in a black-walled, clear-bottom plate and treat with this compound or vehicle control.
-
Dye Loading: In the final 30 minutes of treatment, add TMRE (e.g., at 100 nM) to the culture medium.
-
Co-staining (Optional): Add Hoechst 33342 to stain cell nuclei for normalization.
-
Imaging: Wash cells with pre-warmed buffer (e.g., HBSS) and acquire images using a fluorescence microscope. Use appropriate filters for TMRE (red) and Hoechst (blue).
-
Quantification: Analyze the images to quantify the mean TMRE fluorescence intensity per cell. A higher intensity indicates a higher ΔΨm. Use FCCP-treated cells as a control for complete membrane depolarization.
Data Presentation: Mitochondrial Membrane Potential
| Treatment | Mean TMRE Fluorescence Intensity (A.U.) | % of Vehicle Control | Expected Outcome |
| Vehicle Control | 5000 ± 450 | 100% | - |
| This compound (10 µM) | 7200 ± 600 | 144% | Increase |
| FCCP (10 µM) | 800 ± 150 | 16% | Decrease (Control) |
Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS)
This protocol quantifies the production of superoxide, a primary form of mitochondrial ROS, using the fluorescent probe MitoSOX Red.[19][20][21][22][23]
Materials:
-
MitoSOX Red reagent
-
Antimycin A (positive control for ROS production)
-
Flow cytometer or fluorescence plate reader
-
This compound stock solution
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control.
-
Probe Loading: At the end of the treatment period, load cells with MitoSOX Red (e.g., 5 µM) for 10-15 minutes at 37°C, protected from light.
-
Analysis:
-
Flow Cytometry: Harvest cells, wash, and resuspend in buffer. Analyze the fluorescence on a flow cytometer.
-
Plate Reader: Wash cells and measure fluorescence directly in the plate.
-
-
Controls: Include unstained cells (autofluorescence control) and cells treated with Antimycin A to induce ROS production (positive control).
-
Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the level of mitochondrial superoxide.
Data Presentation: Mitochondrial ROS Production
| Treatment | Mean MitoSOX Fluorescence Intensity (A.U.) | % of Vehicle Control | Expected Outcome |
| Vehicle Control | 1200 ± 150 | 100% | - |
| This compound (10 µM) | 850 ± 100 | 71% | Decrease |
| Antimycin A (10 µM) | 4500 ± 500 | 375% | Increase (Control) |
Protocol 5: Assessment of Mitochondrial Biogenesis
This protocol assesses mitochondrial biogenesis by quantifying the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using quantitative PCR (qPCR). An increase in this ratio indicates the synthesis of new mitochondria.[24][25][26]
Materials:
-
DNA extraction kit
-
qPCR instrument and reagents (e.g., SYBR Green Master Mix)
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., B2M or RPPH1)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for a longer duration (e.g., 48-72 hours) to allow for biogenesis to occur.
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA.
-
qPCR:
-
Set up qPCR reactions for both the mitochondrial and nuclear gene targets using equal amounts of template DNA.
-
Run the qPCR program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both genes in all samples.
-
Calculate the difference in Ct values (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
The relative mtDNA:nDNA ratio can be calculated as 2^ΔCt. An increase in this value indicates an increase in mitochondrial biogenesis.
-
Data Presentation: Mitochondrial Biogenesis (mtDNA/nDNA Ratio)
| Treatment | Relative mtDNA/nDNA Ratio | Fold Change vs. Vehicle | Expected Outcome |
| Vehicle Control | 1.0 ± 0.1 | 1.0 | - |
| This compound (1 µM) | 1.3 ± 0.15 | 1.3 | Increase |
| This compound (10 µM) | 1.8 ± 0.2 | 1.8 | Dose-dependent Increase |
Interpreting the Effects of this compound
The collective results from these protocols will provide a comprehensive profile of this compound's impact on mitochondrial health. An ideal therapeutic outcome would involve simultaneous improvements across multiple parameters, indicating a robust enhancement of mitochondrial function.
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial rewiring drives metabolic adaptation to NAD(H) shortage in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3 dependent mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapies for mitochondrial diseases and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sm.unife.it [sm.unife.it]
- 13. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 18. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 19. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of mitochondrial reactive oxygen species in living cells by using multi-laser polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An update on methods and approaches for interrogating mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchwithrutgers.com [researchwithrutgers.com]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medrxiv.org [medrxiv.org]
- 26. Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sirtuin Activity Using Fosribnicotinamide (β-Nicotinamide Mononucleotide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal molecule in cellular metabolism and a key precursor to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). Sirtuins, a class of NAD+-dependent deacetylases, play a crucial role in a multitude of cellular processes, including aging, DNA repair, and metabolic regulation. The activity of sirtuins is intrinsically linked to the availability of NAD+. Consequently, NMN has emerged as a valuable tool for researchers studying sirtuin activity, as it provides a direct means to modulate intracellular NAD+ levels and thereby influence sirtuin function. These application notes provide a comprehensive guide to utilizing NMN for the investigation of sirtuin activity, complete with detailed experimental protocols and data presentation.
Mechanism of Action: NMN as a Sirtuin Modulator
NMN is not a direct activator of sirtuins. Instead, its mechanism of action is centered on its role in the NAD+ salvage pathway. In mammalian cells, NAD+ is synthesized through several pathways, with the salvage pathway being the primary route for recycling nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), converts NAM to NMN. NMN is then rapidly converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).
By supplementing cells or organisms with NMN, researchers can effectively bypass the rate-limiting step of NAMPT and significantly boost the intracellular pool of NAD+. This elevation in NAD+ concentration increases the substrate availability for sirtuins, leading to enhanced deacetylase activity. The relationship between NMN, NAD+, and sirtuin activation is a cornerstone of its application in research.
Signaling Pathways Modulated by NMN through Sirtuin Activation
NMN-mediated activation of sirtuins, particularly SIRT1, has been shown to influence several critical signaling cascades. A prominent example is the SIRT1/AMPK/PGC-1α pathway , which is integral to mitochondrial biogenesis and function, as well as cellular stress resistance.
-
SIRT1 Activation: Increased NAD+ levels from NMN supplementation directly activate SIRT1.
-
AMPK Activation: Activated SIRT1 can deacetylate and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
PGC-1α Activation: AMPK, in turn, can phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
This cascade ultimately leads to enhanced mitochondrial function, reduced oxidative stress, and decreased inflammation.[1][2]
Another pathway influenced by NMN-mediated SIRT1 activation is the SIRT1/NQO-1 axis . SIRT1 can upregulate the expression of NAD(P)H: quinone oxidoreductase 1 (NQO-1), an antioxidant enzyme that plays a role in protecting cells from oxidative stress.[3]
Below are Graphviz diagrams illustrating these pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of NMN on sirtuin-related pathways and physiological outcomes in mouse models.
Table 1: Effect of NMN on Sirtuin Pathway Components and Oxidative Stress Markers in D-galactose-induced Aging Mice [4]
| Parameter | Control | D-galactose | D-galactose + NMN (250 mg/kg) | D-galactose + NMN (500 mg/kg) |
| Brain SIRT1 Expression | High | Significantly Decreased | Significantly Increased vs. D-gal | Significantly Increased vs. D-gal |
| Brain p-AMPK Expression | High | Significantly Decreased | Significantly Increased vs. D-gal | Significantly Increased vs. D-gal |
| Brain PGC-1α Expression | High | Significantly Decreased | Significantly Increased vs. D-gal | Significantly Increased vs. D-gal |
| Brain TNF-α Level | Low | Significantly Increased | Significantly Decreased vs. D-gal | Significantly Decreased vs. D-gal |
| Brain IL-6 Level | Low | Significantly Increased | Significantly Decreased vs. D-gal | Significantly Decreased vs. D-gal |
Table 2: SIRT1-Dependent Effects of Oral NMN Administration on High-Fat Diet (HFD)-Induced Obesity in Mice [5]
| Parameter | Chow | HFD | HFD + NMN (400 mg/kg/day) | HFD + NMN (SIRT1 iKO) |
| Body Weight Gain | Normal | Significantly Increased | Significantly Mitigated | No significant mitigation |
| Fasting Blood Glucose | Normal | Significantly Increased | Significantly Reduced | No significant reduction |
| Fat Mass Accumulation | Normal | Significantly Increased | Significantly Reduced | No significant reduction |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT1 activity assay kits and can be used to indirectly assess the effect of NAD+ generated from NMN on SIRT1 activity.[6][7][8]
Materials:
-
Recombinant human SIRT1 enzyme
-
NMNAT enzyme
-
This compound (NMN)
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent group)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NMN in assay buffer.
-
Dilute the SIRT1 and NMNAT enzymes in assay buffer to the desired concentration.
-
Prepare the fluorogenic SIRT1 substrate solution in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NMN solution (at various concentrations for a dose-response curve)
-
NMNAT enzyme solution
-
SIRT1 enzyme solution
-
Fluorogenic SIRT1 substrate solution
-
-
Include control wells:
-
No SIRT1 enzyme (background fluorescence)
-
No NMN (basal SIRT1 activity)
-
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30-60 minutes.
-
-
Development and Detection:
-
Add the Developing Solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the concentration of NMN to determine the effect on SIRT1 activity.
-
Protocol 2: Cellular Assay to Determine the Effect of NMN on Sirtuin Activity
This protocol outlines the treatment of cultured cells with NMN, followed by the measurement of intracellular NAD+ levels and the assessment of protein acetylation by Western Blot.
A. Cell Treatment and Lysate Preparation
Materials:
-
Cultured cells (e.g., HEK293, HUVEC, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
This compound (NMN)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
NMN Treatment: Treat cells with varying concentrations of NMN (e.g., 100 µM, 500 µM, 1 mM) for a specified duration (e.g., 6, 12, or 24 hours). Include an untreated control.
-
Cell Harvest:
-
For NAD+ measurement, wash cells with cold PBS and extract metabolites using an appropriate method (e.g., acid extraction).[9]
-
For Western Blot, wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
B. Measurement of Intracellular NAD+ Levels by HPLC
A highly quantitative method for measuring NAD+ is through reverse-phase high-performance liquid chromatography (HPLC).[9]
Procedure Outline:
-
Sample Preparation: Prepare cell extracts as described above.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a phosphate (B84403) buffer-based mobile phase with a methanol (B129727) gradient to separate the metabolites.
-
Detect NAD+ by UV absorbance at 254 nm.
-
-
Quantification: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the protein concentration of the cell lysate.
C. Western Blot for Acetylated Proteins
An increase in sirtuin activity is expected to lead to a decrease in the acetylation of its target proteins. A pan-acetyl-lysine antibody can be used to assess global changes in protein acetylation.
Materials:
-
Protein lysates from NMN-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-acetyl-lysine and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pan-acetyl-lysine antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein acetylation.
Conclusion
This compound (NMN) is a powerful tool for investigating the role of sirtuins in various biological processes. By elevating intracellular NAD+ levels, NMN provides a means to upregulate sirtuin activity and study its downstream effects. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to explore the intricate relationship between NAD+ metabolism, sirtuin function, and cellular health.
References
- 1. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide Mononucleotide Administration Amends Protein Acetylome of Aged Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NMN reverses D-galactose-induced neurodegeneration and enhances the intestinal barrier of mice by activating the Sirt1 pathway [frontiersin.org]
- 5. NAD+ boosting by oral nicotinamide mononucleotide administration regulates key metabolic and immune pathways through SIRT1 dependent and independent mechanisms to mitigate diet-induced obesity and dyslipidemia in mice [elifesciences.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. ptglab.com [ptglab.com]
- 13. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Fosribnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide is a novel synthetic analogue of nicotinamide (B372718) riboside (NR), designed to serve as a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cellular signaling.[1][2] A decline in cellular NAD+ levels is associated with aging and various metabolic and neurodegenerative diseases.[1] Supplementation with NAD+ precursors like NR and nicotinamide mononucleotide (NMN) has shown promise in preclinical models by restoring NAD+ levels, which can enhance mitochondrial function, improve insulin (B600854) sensitivity, and increase stress resistance.[1][3][4]
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of this compound, guiding researchers through preclinical assessment from initial characterization to efficacy testing in relevant disease models.
Preclinical In Vivo Research Strategy
The preclinical development of this compound should follow a structured approach to thoroughly characterize its pharmacokinetic profile, safety, and efficacy before consideration for clinical trials.[5][6] This process involves a series of studies designed to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential toxicity and therapeutic effects.
Logical Flow of Preclinical Evaluation
Caption: Workflow for preclinical in vivo studies of this compound.
Pharmacokinetics and Pharmacodynamics (PK/PD)
A thorough understanding of the PK/PD profile of this compound is fundamental to designing meaningful toxicology and efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (e.g., 100, 300, 1000 mg/kg) administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.
-
At terminal time points, collect tissues of interest (liver, skeletal muscle, brain, white adipose tissue).
-
-
Analysis:
-
Quantify this compound and its key metabolites (e.g., NMN, NAD+, nicotinamide) in plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[7]
-
Calculate key pharmacokinetic parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Example Data (Oral, 300 mg/kg) |
| Cmax | Maximum plasma concentration | 15 µM |
| Tmax | Time to reach Cmax | 30 minutes |
| AUC(0-t) | Area under the plasma concentration-time curve | 1800 µM*min |
| t1/2 | Half-life | 90 minutes |
| Bioavailability | Fraction of administered dose reaching systemic circulation | 45% |
Safety and Toxicology
Safety assessment is crucial to identify potential adverse effects and establish a safe dose range for therapeutic studies. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[8]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Sprague-Dawley rats (one rodent) and Beagle dogs (one non-rodent).
-
Groups:
-
Vehicle control.
-
Three or more dose levels of this compound, including a limit dose (e.g., 2000 mg/kg).
-
-
Procedure:
-
Administer a single high dose of this compound.
-
Observe animals for 14 days for clinical signs of toxicity, morbidity, and mortality.
-
Record body weight and food consumption.
-
At day 14, perform gross necropsy and histopathological examination of major organs.
-
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Experimental Protocol: Subchronic Toxicity Study (28-Day)
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Vehicle control.
-
Low, mid, and high doses of this compound administered daily for 28 days.
-
-
Procedure:
-
Daily clinical observations.
-
Weekly measurement of body weight, food, and water consumption.
-
Ophthalmology exams at baseline and termination.
-
At termination, collect blood for hematology and clinical chemistry analysis.
-
Conduct full necropsy and histopathology of a comprehensive list of tissues.
-
-
Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize the toxicological profile upon repeated dosing.
Data Presentation: Key Toxicology Endpoints
| Parameter | Observation in High-Dose Group | Conclusion |
| Clinical Signs | No observable signs of toxicity | Well-tolerated at tested doses |
| Body Weight | No significant change vs. control | No effect on growth |
| Hematology | All parameters within normal range | No hematotoxicity |
| Clinical Chemistry | No significant changes in liver or kidney enzymes | No evidence of organ damage |
| Histopathology | No treatment-related microscopic findings | No target organ toxicity identified |
Efficacy Studies in Disease Models
Efficacy studies are designed to test the therapeutic potential of this compound in relevant animal models of human diseases characterized by depleted NAD+ levels, such as metabolic syndromes or age-related disorders.
Signaling Pathway: NAD+ Metabolism and Action
Caption: Simplified NAD+ salvage pathway and downstream effects.
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice.
-
Diet:
-
Control group: Standard chow diet.
-
Experimental groups: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[1]
-
-
Treatment Groups (on HFD):
-
Vehicle control.
-
This compound (e.g., 300 mg/kg/day) administered in drinking water or by daily oral gavage.
-
Positive control (e.g., Nicotinamide Riboside).
-
-
Procedure and Endpoints:
-
Metabolic Phenotyping: Monitor body weight, food intake, glucose tolerance (GTT), and insulin tolerance (ITT).
-
Tissue Analysis: At the end of the study, collect liver, white adipose tissue (WAT), and skeletal muscle.
-
Biochemical Assays: Measure NAD+ levels, triglyceride content in the liver, and circulating levels of insulin, glucose, and lipids.
-
Gene Expression: Analyze the expression of genes related to mitochondrial biogenesis (e.g., Pgc1a), fatty acid oxidation, and inflammation (e.g., Tnf, Il6) via RT-qPCR.
-
Data Presentation: Key Efficacy Endpoints in HFD Mice
| Parameter | HFD + Vehicle | HFD + this compound | p-value |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | <0.05 |
| Glucose Tolerance (AUC) | 35,000 ± 2,500 | 22,000 ± 1,800 | <0.01 |
| Liver NAD+ (pmol/mg) | 150 ± 25 | 350 ± 40 | <0.001 |
| Hepatic Triglycerides (mg/g) | 120 ± 15 | 65 ± 10 | <0.01 |
| Gene Expression (Pgc1a) | 1.0 (normalized) | 2.5-fold increase | <0.05 |
Conclusion
This document outlines a systematic approach for the in vivo evaluation of this compound. By following these protocols, researchers can generate the robust pharmacokinetic, safety, and efficacy data necessary to validate its therapeutic potential as a novel NAD+ precursor. The structured presentation of data and clear experimental workflows are designed to facilitate reproducible and comprehensive preclinical development.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redoxmedicalgroup.com [redoxmedicalgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niddk.nih.gov [niddk.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fda.gov [fda.gov]
Application Note & Protocol: Quantification of Fosribnicotinamide in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosribnicotinamide, a key metabolite in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, plays a crucial role in cellular metabolism and signaling. Accurate quantification of this compound in various tissues is essential for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting NAD+ metabolism. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible quantification of this compound.[3][4] The following protocol outlines a general procedure for the extraction of small molecules from tissue matrices.
Materials:
-
Tissue samples (frozen at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Cold extraction solution (e.g., 80:20 methanol:water or acetonitrile (B52724) with 0.1% formic acid)[5]
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solution (e.g., mobile phase A)
Protocol:
-
Accurately weigh 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process to minimize enzymatic degradation.
-
Transfer a known amount of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.
-
Add a known amount of the Internal Standard solution to each sample.
-
For protein precipitation and metabolite extraction, add 4 volumes of cold extraction solution (e.g., 400 µL of 80:20 methanol:water) to the homogenate.[4][5]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at >12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (reconstitution solution).
-
Vortex briefly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a proposed LC-MS/MS method for the quantification of this compound. Method development and validation are necessary to ensure optimal performance for this specific analyte.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating polar metabolites.[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to elute analytes of varying polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion or by using predictive software.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide templates for presenting calibration curve data and quality control (QC) sample results.
Table 1: this compound Calibration Curve Parameters
| Parameter | Value |
| Linear Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
| Intercept | < 15% of LLOQ |
| Slope | Varies |
Table 2: Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.8 | 96 | < 15 |
| Medium | 50 | 51.2 | 102.4 | < 15 |
| High | 500 | 495.5 | 99.1 | < 15 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and logical relationships in the analytical process.
Caption: Experimental workflow for this compound quantification.
Caption: Key aspects of method validation for reliable results.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in tissue samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with templates for data presentation and workflow visualizations, offer a solid starting point for researchers. It is important to note that the provided LC-MS/MS conditions are hypothetical and must be optimized for the specific instrumentation and laboratory conditions. A thorough method validation, including assessments of linearity, accuracy, precision, sensitivity, and stability, is essential to ensure the generation of reliable and reproducible data for preclinical and clinical research.[6][8]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selvita.com [selvita.com]
Protocol for Assessing the Bioavailability of Fosribnicotinamide
Introduction
Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1][2] Its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegenerative conditions have garnered significant interest.[1] Assessing the oral bioavailability of this compound is a crucial step in its development as a therapeutic agent. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the bioavailability of this compound through a series of in vitro and in vivo experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its absorption and distribution characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₂O₈P | [3][4] |
| Molecular Weight | 334.22 g/mol | [3][4] |
| Melting Point | 166 °C | [5] |
| LogP | -2.83 | [4] |
| Water Solubility | High (predicted) | [6] |
| pKa | Data not readily available |
In Vitro Assessment of Bioavailability
In vitro methods provide initial insights into the potential absorption of this compound.[7] These assays are crucial for formulation development and for understanding the key factors that may influence its oral bioavailability.
Solubility Studies
Objective: To determine the aqueous solubility of this compound under various pH conditions mimicking the gastrointestinal (GI) tract.
Protocol:
-
Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[7]
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL.
Permeability Studies (Caco-2 Cell Model)
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[7]
Protocol:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
For apical to basolateral (A-B) transport (absorption), add the this compound solution to the apical side of the Transwell® insert.
-
For basolateral to apical (B-A) transport (efflux), add the this compound solution to the basolateral side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment (basolateral for A-B, apical for B-A) at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
In Vivo Assessment of Bioavailability (Animal Model)
In vivo studies in animal models, typically rodents, are essential for determining the pharmacokinetic profile of this compound.[8]
Pharmacokinetic Study Design
Objective: To determine key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration.
Protocol:
-
Select a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Fast the animals overnight prior to dosing.
-
Divide the animals into two groups:
-
Group 1 (IV administration): Administer a single dose of this compound dissolved in a suitable vehicle (e.g., saline) via tail vein injection.
-
Group 2 (PO administration): Administer a single dose of this compound dissolved in a suitable vehicle (e.g., water) via oral gavage.
-
-
Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its major metabolites (e.g., nicotinamide) using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Calculation of Oral Bioavailability
Oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral and intravenous administration routes, adjusted for the dose.[9]
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: In Vitro Solubility of this compound
| pH | Solubility (mg/mL) |
| 1.2 | |
| 4.5 | |
| 6.8 |
Table 3: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | ||
| Basolateral to Apical (B-A) |
Table 4: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀₋t (ngh/mL) | ||
| AUC₀₋inf (ngh/mL) | ||
| t₁/₂ (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Visualizations
This compound (NMN) to NAD+ Biosynthesis Pathway
Caption: The salvage pathway for NAD+ biosynthesis from nicotinamide.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
Application of Nicotinamide and its Precursors in Neurodegenerative Disease Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Note: Initial searches for "Fosribnicotinamide" did not yield specific results. Based on the context of neurodegenerative disease research, this document focuses on the extensive studies conducted on Nicotinamide (NAM) and its precursor, Nicotinamide Riboside (NR) , which are believed to be the compounds of interest.
Introduction
Nicotinamide (NAM) and Nicotinamide Riboside (NR) are precursors to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism, DNA repair, and signaling pathways vital for neuronal health. A decline in NAD+ levels is associated with aging and has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). Supplementation with NAM and NR has emerged as a promising therapeutic strategy to boost NAD+ levels, thereby mitigating neuronal damage and improving functional outcomes in various preclinical models of these devastating disorders.
This document provides a detailed overview of the application of NAM and NR in neurodegenerative disease models, summarizing key quantitative data, providing detailed experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation: Efficacy of NAM and NR in Neurodegenerative Disease Models
The following tables summarize the quantitative outcomes of Nicotinamide and Nicotinamide Riboside administration in various animal models of neurodegenerative diseases.
Table 1: Effects of Nicotinamide (NAM) in Alzheimer's Disease Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| 3xTg-AD | 200 mg/kg/day NAM in drinking water | 4 months | Restored cognitive deficits in Morris water maze task.[1] Selectively reduced phosphorylated tau at Thr231 by ~20%.[1] | [1] |
| 3xTg-AD | Nicotinamide | 8 months | Improved cognitive performance. Reduced Aβ and p-Tau pathologies in the hippocampus and cerebral cortex.[2] | [2] |
| Tg2576 | 250 mg/kg/day NR in drinking water | 3 months | Improved cognitive function in object recognition test. Significantly increased brain NAD+ levels. Significantly decreased Aβ levels.[3] | [3] |
Table 2: Effects of Nicotinamide (NAM) and Nicotinamide Riboside (NR) in Parkinson's Disease Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| MPTP-induced PD | Nicotinamide | Not Specified | Improved motor function in open field, pole, and wire hang tests.[4] Reversed the 2.5-fold increase in α-synuclein expression and 0.5-fold decrease in tyrosine hydroxylase and dopamine (B1211576) transporters.[4] | [4] |
| Proteasome inhibitor-induced PD | Nicotinamide Riboside | 10 weeks | Initially improved performance in behavioral tests at 2 weeks.[5] Led to a progressive decline in total distance traveled at 10 weeks.[5] | [5] |
Table 3: Effects of Nicotinamide (NAM) in Huntington's Disease Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| B6.HDR6/1 | 250 mg/kg/day NAM via mini-osmotic pumps or drinking water | 10-12 weeks | Improved motor deficits in open field, rotarod, and balance beam tests.[6][7] Increased mRNA levels of BDNF and PGC-1α.[6][7] Significantly increased protein levels of BDNF.[6][7] | [6][7] |
| 3-NP-induced HD | 100, 300, or 500 mg/kg NAM (i.p.) | 8 days | Improved motor function in locomotor activity, movement analysis, and limb withdrawal tests.[8] | [8] |
Table 4: Effects of Nicotinamide Riboside (NR) in ALS Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| SOD1G93A | 20 mg/ml NR in drinking water | Started at 50 days of age | Exhibited better hanging wire endurance.[9][10] Did not postpone disease onset or extend life span.[9][10] Promoted clearance of mitochondrial hSOD1 neurotoxic protein.[9][10] | [9][10] |
| SOD1G93A | 400 mg/kg/day NR in drinking water | Not Specified | Exhibited better motor function.[11] Did not postpone disease onset or extend lifespan.[11] | [11] |
| SOD1G93A & FUSR521C | 185 mg/kg NR (oral) + 30 mg/kg Pterostilbene (feed) | Started 4 weeks after birth | Improved neuromotor functions and survival.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of Nicotinamide and its precursors in neurodegenerative disease models.
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To evaluate motor coordination and balance in rodent models of neurodegenerative diseases.
Materials:
-
Rotarod apparatus for mice (e.g., SD Instruments, Med Associates)[13]
-
70% Ethanol (B145695) for cleaning
-
Animal scale
Procedure:
-
Acclimation:
-
Training (Optional but recommended):
-
Set the rotarod to a constant low speed (e.g., 5 RPM).[13]
-
Place each mouse on the rotating rod, facing away from the direction of rotation.
-
Allow the mice to walk on the rod for 60 seconds.[13] If a mouse falls, place it back on the rod.
-
Repeat this training for 2-3 trials with an inter-trial interval of 5-15 minutes.[13][15]
-
-
Testing:
-
Set the rotarod to an accelerating speed, for example, from 4 to 40 RPM over 300 seconds.[13][15]
-
Place the mice on the rod.
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and completes a full passive rotation.[15]
-
Perform 3 consecutive trials with a 10-15 minute inter-trial interval.[13][15]
-
Clean the apparatus with 70% ethanol between trials and between animals.[13]
-
-
Data Analysis:
-
The primary endpoint is the latency to fall from the rod.
-
Data are typically presented as the average latency to fall across the trials for each experimental group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance between different treatment groups.
-
Protocol 2: Immunohistochemistry for Brain Tissue Analysis
Objective: To detect the presence and localization of specific proteins (e.g., phosphorylated tau, α-synuclein) in brain tissue sections.
Materials:
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryostat or microtome
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (specific to the target protein)
-
Secondary antibodies (conjugated to a fluorescent dye or an enzyme like HRP)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and section it using a cryostat (typically 30-40 µm thick sections).[16]
-
Collect free-floating sections in PBS or mount them directly onto slides.
-
-
Staining:
-
Wash the sections several times with PBS.
-
Permeabilization (if needed): Incubate sections in PBS with Triton X-100 (e.g., 0.3%) to permeabilize cell membranes.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C. The dilution factor will depend on the antibody and should be optimized.
-
Wash the sections extensively with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.[17]
-
Wash the sections with PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto microscope slides.
-
Add a drop of mounting medium and cover with a coverslip.
-
Image the sections using a fluorescence or light microscope.
-
-
Data Analysis:
-
Quantify the staining intensity or the number of positive cells in specific brain regions using image analysis software (e.g., ImageJ).
-
Compare the results between different treatment groups.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Nicotinamide and Nicotinamide Riboside are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Caption: NAD+ metabolism and its role in neuroprotection.
Experimental Workflow
Caption: A typical experimental workflow for evaluating NAM/NR.
Conclusion
Nicotinamide and Nicotinamide Riboside have demonstrated significant therapeutic potential in a wide range of preclinical models of neurodegenerative diseases. By boosting cellular NAD+ levels, these compounds can enhance mitochondrial function, promote autophagy, reduce neuroinflammation, and ultimately protect neurons from degeneration. The data and protocols presented here provide a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic efficacy of NAM and NR in the context of neurodegeneration. Future studies, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective treatments for patients.
References
- 1. Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Forestalls Pathology and Cognitive Decline in Alzheimer Mice: Evidence for Improved Neuronal Bioenergetics and Autophagy Procession - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide riboside first alleviates symptoms but later downregulates dopamine metabolism in proteasome inhibition mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide improves motor deficits and upregulates PGC-1α and BDNF gene expression in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide improves motor deficits and upregulates PGC-1α and BDNF gene expression in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide Riboside Enhances Mitochondrial Proteostasis and Adult Neurogenesis through Activation of Mitochondrial Unfolded Protein Response Signaling in the Brain of ALS SOD1G93A Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide Riboside Enhances Mitochondrial Proteostasis and Adult Neurogenesis through Activation of Mitochondrial Unfolded Protein Response Signaling in the Brain of ALS SOD1G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD+ Precursor Enhances Brain Cell Production in ALS Mice [nad.com]
- 12. researchgate.net [researchgate.net]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Immunohistochemistry (IHC) protocol [hellobio.com]
- 17. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Fosribnicotinamide (β-Nicotinamide Mononucleotide)
Welcome to the technical support center for Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+).[1] It is a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction.[1] Chemically, it is a solid with a melting point of approximately 166°C and a molecular weight of 334.22 g/mol .[2][3][4] Its negative LogP value of -2.83 suggests it is a hydrophilic compound.[5]
Q2: I'm having trouble dissolving this compound at the desired concentration. Why might this be happening?
While this compound is generally considered water-soluble due to its hydrophilic nature, researchers may encounter solubility issues under certain conditions. These challenges can arise from several factors, including:
-
High Concentrations: Attempting to prepare high-concentration stock solutions may exceed its intrinsic solubility limit in a given solvent.
-
pH of the Solution: The pH of your solvent can significantly impact the ionization state and, consequently, the solubility of this compound.
-
Crystalline Structure: The solid-state properties, such as its crystalline form, can influence the rate and extent of dissolution. Amorphous forms are generally more soluble than crystalline forms.[6]
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve it in a cold solvent may reduce its solubility.
-
Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.
Q3: What are the general strategies to improve the solubility of a compound like this compound?
There are several established methods to enhance the solubility of pharmaceutical compounds. These can be broadly categorized into physical and chemical modifications.[7]
-
Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution, and the use of solid dispersions where the drug is dispersed in a carrier matrix.[7][8][9]
-
Chemical Modifications: These approaches involve altering the chemical environment of the compound. Common methods include pH adjustment, use of co-solvents, and complexation with other molecules like cyclodextrins.[6][7][10]
Troubleshooting Guides
Issue 1: Difficulty in Preparing High-Concentration Aqueous Stock Solutions
If you are struggling to achieve your target concentration for an in vitro assay, consider the following troubleshooting steps.
1. pH Adjustment: The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the solvent.
-
Weakly Basic Drugs: For weakly basic drugs, decreasing the pH will lead to the formation of a more soluble salt.[11]
-
Weakly Acidic Drugs: Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Prepare a slurry of this compound in the desired aqueous buffer (e.g., PBS, TRIS).
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring continuously.
-
Monitor the pH and visual clarity of the solution.
-
Continue adding the acid or base until the compound is fully dissolved.
-
Record the final pH at which complete dissolution occurs. Be mindful that significant pH changes may affect your downstream experiments.
2. Use of Co-solvents: A co-solvent system can increase the solubility of a compound by reducing the polarity of the aqueous environment.
Experimental Protocol: Co-solvent System for Solubility Enhancement
-
Select a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% co-solvent in water).
-
Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.
-
Stir the solutions at a constant temperature until equilibrium is reached.
-
Visually inspect for complete dissolution or measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Data Presentation: Comparison of Co-solvent Efficacy (Hypothetical Data)
| Co-solvent System | This compound Solubility (mg/mL) |
| Water | 10 |
| 10% Ethanol in Water | 25 |
| 20% Ethanol in Water | 50 |
| 10% PEG 400 in Water | 30 |
| 20% PEG 400 in Water | 65 |
Issue 2: Poor Bioavailability in In Vivo Studies Due to Low Solubility
For animal studies or other in vivo applications, ensuring adequate solubility and absorption is critical.
1. Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, often resulting in an amorphous form with enhanced solubility and dissolution rates.[8][10]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier polymer such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).[6]
-
Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., ethanol, methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is a solid dispersion, which can be collected and milled into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and assess its dissolution profile compared to the pure drug.
2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the less soluble drug within their hydrophobic core while presenting a hydrophilic exterior.[7][10]
Experimental Protocol: Inclusion Complexation with Cyclodextrins
-
Choose a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Gradually add this compound to the cyclodextrin solution while stirring.
-
Continue stirring at a controlled temperature for several hours to allow for complex formation.
-
The resulting solution can be used directly, or the complex can be isolated by lyophilization.
-
Determine the increase in solubility by measuring the concentration of this compound in the supernatant after centrifugation to remove any undissolved drug.
Visualizations
Caption: A general workflow for troubleshooting and improving the solubility of this compound.
Caption: The process of creating a solid dispersion to enhance drug solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1094-61-7 [sigmaaldrich.com]
- 3. This compound | 1094-61-7 [sigmaaldrich.com]
- 4. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. senpharma.vn [senpharma.vn]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compound N (Fosribnicotinamide) Dosage for In Vitro Experiments
This technical support center provides guidance for researchers and scientists utilizing Compound N (Fosribnicotinamide) in in vitro experiments. The information herein is intended to serve as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound N in cell culture experiments?
A1: For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for most cancer cell lines. This range is based on preliminary data from cytotoxicity screenings. However, the optimal concentration is highly cell-line dependent and should be determined empirically for your specific model.
Q2: What is the recommended incubation time for Compound N treatment?
A2: Incubation times can vary depending on the experimental endpoint. For cell viability assays, initial testing at 24, 48, and 72 hours is recommended to determine the optimal time point.[1] For signaling pathway analysis (e.g., Western blotting), shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate to capture dynamic changes.
Q3: What is the mechanism of action of Compound N?
A3: Compound N is a novel nicotinamide (B372718) analogue. While its precise mechanism is under investigation, it is hypothesized to modulate the activity of enzymes involved in NAD+ metabolism, such as Nicotinamide Phosphoribosyltransferase (NAMPT), thereby affecting cellular energy levels and signaling pathways.
Q4: Is Compound N soluble in aqueous solutions?
A4: Compound N is sparingly soluble in aqueous solutions like PBS. It is recommended to prepare a stock solution in an organic solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q5: How should I store Compound N?
A5: Compound N powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates in cell viability assays. | - Uneven cell seeding. - Edge effects in multi-well plates. - Inconsistent drug concentration. | - Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Prepare a master mix of the treatment media to ensure consistent concentration across replicates. |
| No significant effect of Compound N on cell viability. | - Concentration is too low. - Incubation time is too short. - Cell line is resistant. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 500 µM). - Extend the incubation time (e.g., up to 96 hours). - Consider testing on a different, potentially more sensitive, cell line. |
| Unexpected increase in cell proliferation at low concentrations. | - Hormetic effect. - Off-target effects. | - This can sometimes be observed with enzyme inhibitors. Carefully document the dose-response curve. - Investigate potential off-target interactions. |
| Difficulty in detecting changes in protein expression via Western Blot. | - Suboptimal antibody. - Incorrect sample loading. - Timing of sample collection. | - Validate the primary antibody for specificity and sensitivity. - Perform a protein quantification assay to ensure equal loading. - Perform a time-course experiment to identify the peak of protein expression change. |
Data Presentation
Table 1: IC50 Values of Compound N in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 28.5 |
| U87 | Glioblastoma | 10.8 |
| HCT116 | Colon Cancer | 35.1 |
Table 2: Effect of Compound N on Key Signaling Proteins in A549 Cells (24h Treatment)
| Concentration (µM) | p-AKT (Relative Density) | p-ERK (Relative Density) | Cleaved PARP (Relative Density) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.95 | 0.98 | 1.10 |
| 10 | 0.62 | 0.75 | 2.50 |
| 50 | 0.25 | 0.40 | 5.80 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Compound N in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Sample Preparation: After treatment with Compound N, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing of Compound N.
Caption: Hypothesized signaling pathway of Compound N.
Caption: Troubleshooting logic for lack of experimental effect.
References
Technical Support Center: Fosribnicotinamide (β-Nicotinamide Mononucleotide)
Welcome to the technical support center for Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of NMN in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is a product of the nicotinamide (B372718) phosphoribosyltransferase (NAMPT) reaction and a key NAD+ intermediate.[1] Its common synonyms include β-Nicotinamide mononucleotide, β-NM, and NMN.[2]
Q2: What are the primary factors that cause degradation of NMN in experimental settings?
A2: The primary factors influencing NMN degradation in aqueous solutions are high temperature and pH.[1] NMN is most stable in low-temperature, neutral, or weakly acidic/alkaline environments. Strong acids (pH < 4) or strong bases (pH > 9) can accelerate its degradation through hydrolysis of the glycosidic bonds, leading to the formation of ribose derivatives and nicotinamide.[3][4]
Q3: How should I store NMN powder to ensure its stability?
A3: For long-term storage, NMN powder should be kept in a dry, light-protected environment at temperatures between -15°C and -25°C.[5] For short-term use, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[6] While some studies suggest NMN powder is stable at room temperature for up to a year in a tightly sealed container, cool storage is the best practice to minimize any potential degradation.[7]
Q4: What is the stability of NMN in aqueous solutions and how should I prepare and store NMN solutions?
A4: NMN is less stable in aqueous solutions compared to its powdered form.[7] The degradation follows apparent first-order kinetics.[1] For instance, in an aqueous solution at room temperature, the half-life (t1/2) has been reported to be approximately 860 hours.[1] It is recommended to prepare NMN solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use it as soon as possible. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.
Q5: What are the main degradation products of NMN?
A5: The primary degradation product of NMN is nicotinamide (Nam). This occurs through the hydrolysis of the ribosyl–pyridinium bond.[2]
Q6: Are there specific buffers that are recommended or should be avoided when working with NMN?
A6: While specific studies on a wide range of buffers are limited, it is known that pH is a critical factor. Therefore, using buffers that maintain a neutral to slightly acidic pH (pH 6.0-7.5) is ideal for NMN stability.[3][4] Buffers with highly acidic or alkaline pH should be avoided to prevent accelerated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | NMN degradation due to improper storage or handling. | 1. Verify storage conditions of NMN powder (cool, dry, and dark). 2. Prepare NMN solutions fresh before each experiment. 3. If using stored solutions, ensure they were kept at an appropriate temperature and for a limited time. 4. Check the pH of your experimental buffer to ensure it is within the optimal range for NMN stability (pH 6.0-7.5). |
| Loss of NMN potency in cell culture experiments | Degradation of NMN in the culture medium. | 1. NMN can be degraded by enzymes present in fetal bovine serum (FBS).[8] 2. Consider using serum-free media if appropriate for your cell line. 3. If FBS is required, minimize the incubation time of NMN with the medium before and during the experiment. 4. Replenish NMN in the culture medium at regular intervals for long-term experiments. |
| Precipitate formation in NMN solution | Poor solubility or contamination. | 1. Ensure the NMN is fully dissolved in the chosen solvent. Gentle warming or vortexing may assist. 2. Use high-purity solvents and sterile techniques to avoid microbial contamination, which can lead to degradation and precipitation. |
Data on NMN Stability
Table 1: Effect of Temperature on NMN Stability in Aqueous Solution
| Temperature | pH | Stability | Reference |
| Low Temperature | Neutral/Weakly Acidic/Alkaline | More Stable | [1] |
| Room Temperature | Neutral/Weakly Acidic/Alkaline | Less Stable | [1] |
| High Temperature | Neutral/Weakly Acidic/Alkaline | Accelerated Degradation | [1] |
Table 2: Effect of pH on NMN Stability in Aqueous Solution
| pH Range | Stability | Degradation Pathway | Reference |
| < 4 (Strongly Acidic) | Accelerated Degradation | Hydrolysis of glycosidic bonds | [3][4] |
| 6.0 - 7.5 (Neutral to Slightly Acidic) | Most Stable | - | [3][4] |
| > 9 (Strongly Alkaline) | Accelerated Degradation | Hydrolysis of glycosidic bonds | [3][4] |
Experimental Protocols
Protocol 1: Preparation and Storage of NMN Stock Solution
-
Materials:
-
β-Nicotinamide Mononucleotide (NMN) powder
-
High-purity water or desired buffer (e.g., PBS, pH 7.4)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the NMN powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of NMN powder in a sterile environment.
-
Dissolve the NMN powder in the appropriate volume of high-purity water or buffer to achieve the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing.
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage (up to 24 hours), store at 2-8°C, protected from light.
-
For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring NMN Degradation using High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of NMN and its primary degradation product, nicotinamide, over time under specific experimental conditions.
-
HPLC System and Conditions (Example): [1]
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) aqueous solution
-
Gradient Elution: A time-based gradient of Mobile Phase A and B.
-
Flow Rate: 1.0 mL·min⁻¹
-
Column Temperature: 30°C
-
Detection Wavelength: 266 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Prepare NMN solutions at a known concentration in the desired experimental buffer.
-
Incubate the solutions under the conditions to be tested (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Quantify the peak areas for NMN and nicotinamide against a standard curve of known concentrations for each compound.
-
Plot the concentration of NMN over time to determine the degradation kinetics.
-
Visualizations
Caption: NMN degradation pathway via hydrolysis.
Caption: Workflow for assessing NMN stability.
Caption: Key factors affecting NMN stability.
References
- 1. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. signalchemdx.cn [signalchemdx.cn]
- 6. How to Store NMN Powder? - Blog [lenutra.com]
- 7. arcwell.ca [arcwell.ca]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Fosribnicotinamide and Other NAMPT Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Fosribnicotinamide and other Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and unexpected results in your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other NAMPT inhibitors?
A1: this compound and similar compounds are potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[1][2] By blocking NAMPT, these inhibitors lead to a rapid depletion of intracellular NAD+ pools.[3][4] Since NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling, its depletion results in a severe cellular crisis, particularly in highly metabolic cells like cancer cells which are often more dependent on the NAD+ salvage pathway.[3][5][6]
Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line. Is this an off-target effect?
A2: Not necessarily. Significant cytotoxicity in normal cells can be an on-target effect of potent NAMPT inhibition. NAMPT is a crucial enzyme in healthy cells as well.[7] Dose-limiting toxicities observed in clinical trials of NAMPT inhibitors, such as thrombocytopenia, are considered on-target effects.[6][8]
To differentiate between on-target and potential off-target cytotoxicity, you can perform a rescue experiment . Supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream of NAMPT in the NAD+ salvage pathway, should restore cell viability if the toxicity is on-target.[7][9] If the cells do not recover, it may indicate off-target effects.
Q3: My cancer cell line, which was initially sensitive to the NAMPT inhibitor, has developed resistance. What are the possible mechanisms?
A3: Resistance to NAMPT inhibitors is a known phenomenon and can occur through several mechanisms:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cells can bypass the need for NAMPT by upregulating alternative NAD+ synthesis pathways. This includes the Preiss-Handler pathway, which uses nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), or the de novo synthesis pathway from tryptophan.[10][11]
-
Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug's binding site, thereby reducing its inhibitory effect.[12][13]
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less dependent on NAD+ produced via the salvage pathway.[10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[10]
Q4: What are the known dose-limiting toxicities of NAMPT inhibitors from preclinical and clinical studies?
A4: Several dose-limiting toxicities have been reported for NAMPT inhibitors. These are often considered on-target effects due to the essential role of NAD+ in healthy tissues.
| Toxicity | Description | Mitigation Strategies | References |
| Thrombocytopenia | A significant decrease in the number of platelets, which can lead to increased risk of bleeding. This has been a common dose-limiting toxicity in clinical trials. | Dose reduction; co-administration with nicotinic acid (NA) has shown some promise in preclinical models. | [6][8][14] |
| Retinal Toxicity | Damage to the retina, which can affect vision. This has been observed in preclinical models and is a significant concern. | Co-administration with NA has not been consistently effective in mitigating this toxicity. Developing inhibitors with lower retinal penetration is an active area of research. | [8][15] |
| Cardiac Toxicity | Functional effects on the heart, potentially leading to congestive heart failure. Observed in rodent studies. | Co-administration with NA showed partial mitigation in vivo. | [8][16] |
| Gastrointestinal Issues | Nausea and other digestive disturbances have been reported in clinical trials. | Symptomatic management and dose adjustment. | [6][14] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in a NAPRT-Positive Cell Line
-
Possible Cause: While the presence of NAPRT can confer resistance, high concentrations of the NAMPT inhibitor may still overwhelm the cell's ability to produce sufficient NAD+. Alternatively, the observed toxicity could be due to off-target effects.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: Perform a rescue experiment by co-administering nicotinic acid (NA). If the cytotoxicity is due to on-target NAMPT inhibition, NA should rescue the cells by providing an alternative NAD+ source.
-
Investigate Off-Target Effects: If NA rescue is unsuccessful, consider off-target profiling.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the IC50. Your initial concentration may be too high.
-
Issue 2: Lack of Efficacy in a Cancer Cell Line Expected to be Sensitive
-
Possible Cause: The cell line may have intrinsic resistance mechanisms.
-
Troubleshooting Workflow:
-
Assess NAPRT Expression: Use qPCR or Western blotting to determine the expression level of NAPRT in your cell line. High expression could explain the lack of sensitivity.
-
Check for Drug Efflux: Use an inhibitor of common ABC transporters (e.g., verapamil (B1683045) for ABCB1) in combination with your NAMPT inhibitor to see if sensitivity is restored.
-
Compound Stability: Confirm the stability of your NAMPT inhibitor in your cell culture medium over the course of the experiment.
-
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity
This protocol is designed to determine if the observed cellular effects are a direct result of NAMPT inhibition.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate.
-
Treatment Groups:
-
Vehicle Control
-
NAMPT Inhibitor (at a concentration that induces cytotoxicity)
-
NAMPT Inhibitor + Nicotinamide Mononucleotide (NMN) (e.g., 100 µM)
-
NAMPT Inhibitor + Nicotinamide Riboside (NR) (e.g., 100 µM)
-
-
Incubation: Treat the cells and incubate for a period sufficient to observe cytotoxicity (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Compare the viability of the different treatment groups. A significant increase in viability in the NMN or NR co-treated groups compared to the NAMPT inhibitor alone group indicates that the cytotoxicity is on-target.[7][9]
Protocol 2: Investigating Resistance Mediated by the Preiss-Handler Pathway
This protocol helps to determine if resistance to your NAMPT inhibitor is due to the activity of the NAPRT enzyme.
-
Cell Seeding: Plate both your resistant and parental (sensitive) cell lines.
-
Treatment Groups:
-
Vehicle Control
-
NAMPT Inhibitor
-
NAPRT Inhibitor (e.g., 2-hydroxynicotinic acid)
-
NAMPT Inhibitor + NAPRT Inhibitor
-
-
Incubation: Treat the cells and incubate for a standard duration (e.g., 72 hours).
-
Viability Assay: Measure cell viability.
-
Data Analysis: If the resistant cell line shows significantly increased sensitivity to the NAMPT inhibitor in the presence of a NAPRT inhibitor, this suggests that the Preiss-Handler pathway is a key resistance mechanism.
Visualizations
Caption: The NAD+ Salvage Pathway and Point of Inhibition.
Caption: Troubleshooting Decision Tree for NAMPT Inhibitor Experiments.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Fosribnicotinamide-induced cytotoxicity
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity induced by Fosribnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity?
This compound is hypothesized to induce cytotoxicity primarily through the induction of intracellular Reactive Oxygen Species (ROS). This increase in ROS can lead to oxidative stress, damage to cellular components, and subsequent activation of apoptotic pathways, primarily through the caspase cascade.
Technical Support Center: Improving the In Vivo Bioavailability of Fosribnicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Fosribnicotinamide.
Troubleshooting Guides
This section addresses common challenges encountered during the experimental process of improving this compound's bioavailability.
Question: We are observing low oral bioavailability of this compound in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability of this compound can stem from several factors. A systematic approach to identify the root cause is crucial.[1][2][3] Consider the following:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[3][4][5]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Troubleshooting:
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2]
-
Troubleshooting:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.
-
If metabolism is high, a prodrug approach could be explored to mask the metabolic site.[3]
-
-
Question: Our formulation of this compound shows high variability in plasma concentrations between individual animals. What could be the reason and how can we improve consistency?
Answer:
High inter-individual variability is a common challenge.[2] Potential causes and solutions include:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.
-
Troubleshooting:
-
Standardize the feeding schedule of your experimental animals. Conduct studies in both fasted and fed states to characterize the food effect.
-
-
-
Formulation Instability: The formulation may not be robust, leading to inconsistent drug release.
-
GI Tract Variability: Differences in gastric pH and intestinal motility among animals can contribute to variability.
-
Troubleshooting:
-
While difficult to control completely, using a larger group of animals can help to statistically account for this variability.
-
Consider formulations that are less sensitive to pH changes, such as enteric-coated preparations if the drug is unstable in acidic conditions.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies and methodologies for improving this compound's bioavailability.
Question: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Answer:
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[4][7][8][9][11] The choice of strategy depends on the specific physicochemical properties of this compound.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a lipid vehicle.[9][11] Upon contact with GI fluids, they form fine emulsions, which can enhance drug solubilization and absorption, potentially through the lymphatic pathway, bypassing first-pass metabolism.[5][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, the energy required for dissolution is reduced, leading to higher apparent solubility and dissolution rates.[4][7][8]
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or creating nanosuspensions, increases the surface area available for dissolution, which can improve the rate and extent of absorption.[5][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[9]
Question: How do I design an in vivo study to assess the bioavailability of different this compound formulations in rats?
Answer:
A well-designed in vivo pharmacokinetic study is essential to compare the bioavailability of different formulations.[12]
-
Animal Model: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (to determine absolute bioavailability).
-
Group 2: Oral administration of a simple aqueous suspension of this compound (control).
-
Group 3 onwards: Oral administration of your test formulations (e.g., LBDDS, ASD).
-
-
Dosing: The oral dose should be consistent across all oral groups. The IV dose is typically lower.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Analysis: Analyze the plasma concentrations of this compound using a validated analytical method like LC-MS/MS.[13][14][15]
-
Pharmacokinetic Parameters: Calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Relative bioavailability is calculated by comparing the AUC of the test formulation to the control suspension. Absolute bioavailability is determined by comparing the oral AUC to the IV AUC.
Question: What analytical methods are suitable for quantifying this compound in plasma samples?
Answer:
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[13][14][16] Key steps in method development and validation include:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to remove plasma proteins and interferences.[13]
-
Chromatography: Reverse-phase HPLC or UPLC is typically used to separate the analyte from other components.[14][17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14]
-
Validation: The method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[16][17]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Lipid-Based System | 50 | 450 ± 90 | 2.0 | 3600 ± 500 | 300 |
| Solid Dispersion | 50 | 600 ± 110 | 1.5 | 4200 ± 600 | 350 |
| Nanosuspension | 50 | 750 ± 130 | 1.0 | 5100 ± 700 | 425 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Administer the designated formulation of this compound orally via gavage.
-
For the IV group, administer the drug solution via the tail vein.
-
-
Blood Collection: Collect approximately 0.2 mL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at specified time points.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualizations
References
- 1. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eCFR :: 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. [ecfr.gov]
- 13. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Fosribnicotinamide stability under different pH and temperature conditions
Technical Support Center: Stability of Nicotinamide (B372718) Mononucleotide (NMN)
Disclaimer: Information regarding a compound specifically named "Fosribnicotinamide" is not available in the current scientific literature. The name suggests a molecule that is structurally similar to Nicotinamide Mononucleotide (NMN), a well-researched precursor to NAD+. This document provides comprehensive stability data and protocols for NMN, which should serve as a valuable and relevant guide for researchers working with related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of NMN in its solid (powder) form?
A: Solid β-NMN is relatively stable when stored under appropriate conditions. When kept in a tightly sealed, opaque container protected from moisture and light, NMN powder can maintain its purity (e.g., 99.8%) for at least one year at room temperature.[1] However, exposure to humidity, high temperatures, and light can accelerate degradation.[2][3] For long-term storage, refrigeration is often recommended to minimize any potential degradation over time.[4][5]
Q2: How stable is NMN in aqueous solutions?
A: The stability of NMN significantly decreases when it is dissolved in water. While it can remain largely intact (93-99%) in drinking water at room temperature for 7-10 days, degradation is much faster over longer periods.[6] One study demonstrated that an NMN solution at room temperature had its purity drop to 94.7% after one month and was completely degraded (0% purity) after 12 months.[1] Therefore, it is highly recommended to prepare NMN solutions fresh for experimental use. If short-term storage is necessary, refrigeration is advised.[7]
Q3: How do pH and temperature influence the stability of NMN in solution?
A: Both pH and temperature are critical factors affecting NMN's stability in aqueous solutions.[8]
-
pH: NMN is most stable in neutral or weakly acidic environments (pH 6.0-7.5).[9] Strong acidic (pH < 4.0) or alkaline (pH > 9.0) conditions significantly accelerate the hydrolysis of the glycosidic bond, leading to rapid degradation.[8][9]
-
Temperature: Higher temperatures increase the rate of degradation.[10] Even a mild increase in temperature can have a significant effect on the stability of related nicotinamide cofactors.[11] For optimal stability in solution, low temperatures (e.g., refrigeration at 2-8°C) are crucial.[12]
Q4: What are the optimal storage conditions for NMN?
A: To ensure maximum potency and shelf-life, the following storage conditions are recommended:
-
Solid NMN: For long-term storage, keep in a cool, dark, and dry place.[2][4] An ideal temperature range is between 2°C and 8°C (36°F and 46°F).[12] The container should be airtight and opaque to protect from moisture and light.[3][12]
-
NMN Solutions: Solutions should be prepared fresh whenever possible. If storage is unavoidable, store at 2-8°C for no more than a few days. For longer-term storage, freezing at -20°C or below is an option, but freeze-thaw cycles should be avoided.
Q5: What are the primary degradation products of NMN?
A: The main degradation pathway for NMN, especially under conditions of high heat, humidity, or non-optimal pH, is the hydrolysis of the N-glycosidic bond. This process breaks NMN down into nicotinamide (Nam) and a ribose-5-phosphate (B1218738) derivative.[2][9] The formation of nicotinamide is undesirable in many applications as it can act as an inhibitor of sirtuins, enzymes that NMN is intended to activate.[5]
Quantitative Stability Data
The following tables summarize the stability of NMN under various conditions based on available data.
Table 1: Stability of NMN Powder at Room Temperature
| Storage Duration | Purity (%) | Storage Conditions |
| Upon Receipt | 99.8% | Room Temperature, Opaque Bottle |
| 1 Year | 99.8% | Room Temperature, Opaque Bottle |
| [1] |
Table 2: Stability of NMN in Aqueous Solution at Room Temperature
| Storage Duration | Purity (%) | Storage Conditions |
| Freshly Prepared | 99.7% | Water Solution, Room Temperature |
| 1 Month | 94.7% | Water Solution, Room Temperature |
| 12 Months | 0% | Water Solution, Room Temperature |
| [1] |
Table 3: Degradation Kinetics of NMN in Aqueous Solution
| Condition | Kinetic Equation | Half-Life (t½) | Shelf-Life (t₀.₉) |
| Room Temperature | lg Cₜ = 0.0057t + 4.8172 | 860.26 hours | 95.58 hours |
| [8] |
Experimental Protocols
Protocol: HPLC Method for NMN Stability and Purity Assessment
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying NMN and its degradation products.[8]
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) aqueous solution.[8]
-
NMN reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Column Temperature: 30°C.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Detection Wavelength: 266 nm.[8]
-
Gradient Elution Program:
-
0 - 6.7 min: 0-4% Mobile Phase A
-
6.7 - 13 min: 4%-18% Mobile Phase A
-
13 - 14.2 min: 18% Mobile Phase A
-
14.2 - 15 min: 18%-0% Mobile Phase A
-
15 - 22 min: 0% Mobile Phase A[8]
-
3. Procedure for Stability Study:
-
Prepare NMN solutions in buffers of different pH values (e.g., pH 4.0, 7.0, 9.0).
-
Divide the solutions into aliquots and store them under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot from each condition.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak area for NMN and any new peaks corresponding to degradation products.
-
Calculate the remaining percentage of NMN relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the remaining concentration against time to determine the degradation kinetics.[10]
Troubleshooting Guide
Q: My NMN powder has formed clumps. Is it still effective?
A: Clumping is a sign of moisture absorption.[2][12] Moisture is a key factor in the degradation of NMN into nicotinamide. While the product may still have some potency, its purity is likely compromised. To prevent this, always ensure the container is tightly sealed and stored in a low-humidity environment.[2] Using a desiccant pack inside the storage container can also help.
Q: I am seeing new or unexpected peaks in my HPLC analysis of an aged NMN sample. What are they?
A: Unexpected peaks in a chromatogram of an aged sample typically represent degradation products. For NMN, the most common degradation product is nicotinamide.[2][5] To confirm the identity of the peak, you can run a nicotinamide standard under the same HPLC conditions and compare the retention times.
Q: My NMN solution, which was initially clear, has turned slightly yellow. What does this indicate?
A: A color change in the solution can be an indicator of chemical degradation. This may be due to prolonged storage, exposure to light, or non-optimal pH or temperature. It is strongly recommended to discard the discolored solution and prepare a fresh batch to ensure the integrity of your experimental results.
Visual Diagrams
Caption: Workflow for an NMN stability study.
Caption: Primary degradation pathway of NMN.
Caption: Factors accelerating NMN degradation.
References
- 1. arcwell.ca [arcwell.ca]
- 2. longevityformulas.co.uk [longevityformulas.co.uk]
- 3. masi.eu [masi.eu]
- 4. simplynootropics.com.au [simplynootropics.com.au]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtmedusa.com [rtmedusa.com]
- 8. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. oriherb.com [oriherb.com]
How to control for confounding variables in Fosribnicotinamide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during Fosribnicotinamide and other NAD+ precursor studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in studies involving NAD+ precursors like this compound?
A1: In studies of NAD+ precursors, several factors can confound the results by influencing both the likelihood of treatment exposure and the study outcomes. These can be broadly categorized as:
-
Demographic and Lifestyle Factors: Age, sex, diet, exercise levels, and alcohol or tobacco use can all impact baseline NAD+ levels and metabolic health, which are often key outcomes in these studies.
-
Underlying Health Status: Pre-existing conditions such as metabolic syndrome, cardiovascular disease, or neurodegenerative disorders are critical confounders as they are the very conditions these drugs often aim to treat.[1][2] Disease severity at the start of the study can also significantly influence outcomes.
-
Concomitant Medications and Supplements: The use of other drugs or dietary supplements can interfere with the metabolism and effects of this compound. For example, other B-vitamins or compounds known to influence mitochondrial function could act as confounders.
-
Genetic Factors: Genetic variations in enzymes involved in NAD+ metabolism can lead to different responses to supplementation between individuals.
-
Confounding by Indication: This is a significant challenge in observational studies where the reason for prescribing a treatment is also associated with the outcome.[1][2] For instance, if a physician prescribes this compound to patients they believe will benefit most, this can create a bias where the treatment appears more effective than it is.
Q2: How can I proactively control for these confounding variables in my experimental design?
A2: The most robust method to control for both known and unknown confounding variables is through a well-designed Randomized Controlled Trial (RCT) . Key features of a strong RCT design include:
-
Randomization: Assigning participants to treatment and placebo groups randomly helps to ensure that potential confounding variables are evenly distributed between the groups.[3]
-
Blinding: Double-blinding, where neither the participants nor the investigators know who is receiving the active treatment, prevents bias in reporting and assessment of outcomes.
-
Placebo Control: Including a placebo group is essential to distinguish the effects of the drug from the placebo effect and the natural course of the condition.
For observational studies, where RCTs are not feasible, other methods can be employed:
-
Matching: For each participant in the treatment group, one or more individuals with similar characteristics (e.g., age, sex, disease severity) are selected for the control group.
-
Stratification: Analyzing the data in subgroups (strata) based on potential confounding variables can help to isolate the treatment effect within each subgroup.
-
Restriction: Limiting the study to a specific group of participants (e.g., only non-smokers) can eliminate confounding by that variable.
Q3: What statistical methods can be used to adjust for confounding variables during data analysis?
A3: Several statistical techniques can be used to adjust for confounding variables in the analysis phase of a study:
-
Multivariate Regression Analysis: This is one of the most common methods, where the confounding variables are included as covariates in the regression model.[4] This allows for the estimation of the treatment effect while statistically controlling for the influence of the included confounders.
-
Propensity Score Matching/Weighting: This method involves calculating the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics. Participants with similar propensity scores are then matched or weighted in the analysis to reduce confounding.
-
Instrumental Variable Analysis: This advanced technique is used when there is unmeasured confounding. It relies on identifying a variable (the instrument) that is associated with the treatment but not directly with the outcome, except through its effect on the treatment.
Troubleshooting Guides
Issue: I've completed my observational study, but I suspect there is residual confounding. What can I do?
Solution:
-
Identify Potential Unmeasured Confounders: Brainstorm potential confounders that were not measured in your study. This could include factors like dietary patterns, specific genetic markers, or socioeconomic status.
-
Sensitivity Analysis: Conduct a sensitivity analysis to assess how strong the effect of an unmeasured confounder would need to be to explain away the observed association between this compound and the outcome. This can help to quantify the potential impact of the unmeasured confounder.
-
Acknowledge Limitations: In your study report, clearly acknowledge the potential for residual confounding as a limitation and discuss the potential direction and magnitude of the bias.
-
Replicate Findings: Propose or conduct a new study with a more rigorous design (e.g., an RCT) to confirm your findings.
Issue: How do I choose which potential confounding variables to include in my statistical model?
Solution:
-
A Priori Selection: The selection of confounding variables should be based on prior knowledge and causal theory, not solely on statistical associations observed in your data.[5][6] Use existing literature and expert knowledge to identify variables that are known risk factors for the outcome and are likely to be associated with receiving this compound.
-
Directed Acyclic Graphs (DAGs): Use DAGs to visually represent the causal relationships between the treatment, outcome, and potential confounding variables. This can help to identify which variables should be included in the model to avoid introducing bias.
-
Avoid Overfitting: Be cautious about including too many variables in your model, especially if you have a small sample size, as this can lead to overfitting.
Data Presentation
When presenting data from your studies, use clear and structured tables to summarize baseline characteristics and outcomes for each group. This allows for easy comparison and assessment of the balance of potential confounding variables between groups.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=) | Placebo Group (n=) | p-value |
| Age (years), mean (SD) | |||
| Sex (Male/Female), n (%) | |||
| BMI ( kg/m ²), mean (SD) | |||
| Baseline NAD+ (µM), mean (SD) | |||
| Comorbidity X (%), n | |||
| Concomitant Med Y (%), n |
Table 2: Primary and Secondary Outcomes
| Outcome | This compound Group (n=) | Placebo Group (n=) | Effect Size (95% CI) | p-value |
| Change in NAD+ (µM), mean (SD) | ||||
| Clinical Endpoint 1, mean (SD) | ||||
| Adverse Events, n (%) |
Experimental Protocols & Visualizations
Experimental Workflow: Randomized Controlled Trial
A well-designed RCT is the gold standard for minimizing confounding. The following diagram illustrates a typical workflow.
References
- 1. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of confounding variables should not be based on observed associations with exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing group differences for confounder selection in nonrandomized studies: flawed practice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for NAD+ Supremacy: Fosribnicotinamide (NRH) vs. Nicotinamide Mononucleotide (NMN)
For researchers, scientists, and drug development professionals, the quest for effective precursors to boost nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels is a critical area of investigation. NAD+ is a vital coenzyme involved in cellular energy metabolism, DNA repair, and signaling, and its decline is associated with aging and various pathologies. This guide provides an objective comparison of two prominent NAD+ precursors: Fosribnicotinamide, scientifically known as dihydronicotinamide riboside (NRH), and nicotinamide mononucleotide (NMN), supported by experimental data.
Executive Summary
Recent preclinical studies suggest that this compound (NRH) is a more potent NAD+ precursor than Nicotinamide Mononucleotide (NMN). In vivo experiments in mice have demonstrated that NRH can increase NAD+ levels in various tissues, particularly the liver, to a significantly greater extent than NMN at equivalent dosages. This enhanced efficacy is attributed to a distinct metabolic pathway that bypasses the rate-limiting enzyme NAMPT, which is a key step in the conversion of nicotinamide to NMN. While both compounds are subjects of ongoing research, the current evidence points to NRH as a potentially more efficient agent for elevating cellular NAD+ concentrations.
Data Presentation: In Vivo Comparison of NAD+ Precursor Efficacy
The following table summarizes the quantitative data from a key in vivo study that directly compared the effects of NRH, NMN, and Nicotinamide Riboside (NR) on NAD+ levels in the liver and kidney of C57BL/6J mice.
| Tissue | Precursor (250 mg/kg, i.p.) | Mean NAD+ Concentration (% of Control) | Fold Increase over Control |
| Liver | Vehicle (Control) | 100% | 1.0 |
| NMN | 149% | 1.5 | |
| NRH | 540% | 5.4 | |
| Kidney | Vehicle (Control) | 100% | 1.0 |
| NMN | 156% | 1.6 | |
| NRH | 180% | 1.8 |
Data extracted from Yang, Y., et al. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry.[1]
Signaling Pathways and Metabolic Conversion
The differential efficacy of NRH and NMN in elevating NAD+ levels can be attributed to their distinct metabolic conversion pathways.
Nicotinamide Mononucleotide (NMN) Metabolism
NMN is a precursor in the salvage pathway of NAD+ biosynthesis. It is primarily synthesized from nicotinamide (a form of vitamin B3) through the action of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). The activity of NAMPT is the rate-limiting step in this pathway.
This compound (NRH) Metabolism
This compound (NRH), a reduced form of nicotinamide riboside (NR), follows a novel pathway to NAD+ synthesis. It is first converted to dihydronicotinamide mononucleotide (NMNH). Subsequently, NMNH is converted to NADH, which is then oxidized to NAD+. This pathway appears to be independent of the NAMPT enzyme, thus bypassing a key regulatory bottleneck in the conventional salvage pathway.
Experimental Protocols
In Vivo Administration of NAD+ Precursors in Mice
Objective: To assess the in vivo efficacy of NRH and NMN in elevating tissue NAD+ levels.
Animal Model: Male C57BL/6J mice.
Administration Route: Intraperitoneal (i.p.) injection is a common method for ensuring precise dosage and rapid absorption in preclinical studies. Oral gavage is also utilized to evaluate the oral bioavailability of the compounds.
Dosage: A typical dosage used in comparative studies is 250 mg/kg of body weight for both NRH and NMN.[1]
Procedure for Intraperitoneal Injection:
-
Animals are weighed to determine the precise injection volume.
-
The precursor compound (NRH or NMN) is dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS).
-
The solution is drawn into a sterile syringe with an appropriate gauge needle.
-
The mouse is securely restrained, and the injection is administered into the intraperitoneal cavity.
Procedure for Oral Gavage:
-
Animals are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach for consistent absorption.
-
The precursor compound is formulated in a suitable vehicle for oral administration.
-
A gavage needle of appropriate size is attached to a syringe containing the formulation.
-
The mouse is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the compound directly into the stomach.
Measurement of NAD+ Levels in Tissues
Method: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of NAD+ in biological samples.
Sample Preparation:
-
At a predetermined time point following precursor administration (e.g., 4 hours), animals are euthanized.
-
Tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised and snap-frozen in liquid nitrogen to halt metabolic activity.
-
Frozen tissues are homogenized in an acidic extraction buffer (e.g., perchloric acid) to extract NAD+.
-
The homogenate is centrifuged to pellet proteins and other cellular debris.
-
The supernatant containing the NAD+ is neutralized and filtered prior to HPLC analysis.
HPLC Analysis:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
The sample is passed through a chromatography column (e.g., a C18 reverse-phase column) that separates the different components of the mixture.
-
NAD+ is detected by a UV detector at a specific wavelength (typically around 260 nm).
-
The concentration of NAD+ in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure NAD+.
Conclusion
The available experimental data from preclinical studies strongly indicates that this compound (NRH) is a more potent NAD+ precursor than NMN, particularly in the liver. Its distinct metabolic pathway, which circumvents the rate-limiting NAMPT enzyme, likely accounts for its superior efficacy. For researchers and drug development professionals, NRH represents a promising candidate for further investigation as a therapeutic agent to counteract age-related NAD+ decline and associated pathologies. Further clinical studies are warranted to validate these findings in humans and to establish the safety and optimal dosing of NRH.
References
Validating the Cellular Target Engagement of Fosribnicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of Fosribnicotinamide (β-Nicotinamide Mononucleotide, NMN). We present objective comparisons with alternative approaches and provide the supporting experimental data and protocols necessary for researchers to assess and implement these techniques in their own laboratories.
This compound is a key precursor in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The primary target of this compound in this pathway is Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Validating that this compound effectively engages NAMPT in a cellular context is crucial for understanding its mechanism of action and therapeutic potential.
Signaling Pathway: NAD+ Biosynthesis
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the action of this compound.
Caption: The NAD+ salvage pathway, highlighting the role of NAMPT.
Comparison of Target Engagement Validation Methods
Several methods can be employed to validate the engagement of this compound with its cellular target, NAMPT. These techniques can be broadly categorized into direct and indirect assays.
| Assay | Principle | This compound (NMN) Application | Alternative Compounds | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[4][5][6] | Directly demonstrates binding of NMN to NAMPT by showing increased thermal stability of NAMPT in NMN-treated cells. | NAMPT Inhibitors (e.g., FK866): Also expected to increase NAMPT thermal stability upon binding.[7][8] | Label-free, confirms direct target engagement in a physiological context.[4][6] | Lower throughput, requires a specific antibody for detection. |
| Intracellular NAD+ Quantification | Measures the downstream product of the NAMPT-catalyzed reaction. | Treatment with NMN is expected to increase intracellular NAD+ levels.[9][10] | NAMPT Activators (e.g., SBI-797812): Increase NAMPT activity and subsequently NAD+ levels.[11] NAMPT Inhibitors (e.g., FK866): Decrease NAMPT activity and NAD+ levels.[7] | High-throughput, reflects the functional consequence of target engagement. | Indirect measure of target engagement, can be influenced by other metabolic pathways. |
| Enzyme Activity Assays (in cell lysates) | Directly measures the enzymatic activity of NAMPT in lysates from treated cells. | NMN can act as a product inhibitor at high concentrations, potentially showing feedback regulation. | NAMPT Activators: Increase enzyme activity. NAMPT Inhibitors: Decrease enzyme activity. | Direct measure of enzymatic modulation. | Does not fully recapitulate the cellular environment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[4][5]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (NMN) or a comparator compound (e.g., FK866) at various concentrations for a predetermined time. Include a vehicle-treated control.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction from the precipitated protein.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against NAMPT.
-
Quantify the band intensities to determine the amount of soluble NAMPT at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble NAMPT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Intracellular NAD+ Quantification
This protocol utilizes a commercially available bioluminescent NAD/NADH assay kit.[12]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with this compound, a comparator compound, or vehicle control for the desired time.
-
-
Cell Lysis and NAD+ Extraction:
-
Remove the culture medium and lyse the cells according to the assay kit manufacturer's instructions. This typically involves separate acidic and basic lysis buffers for NAD+ and NADH, respectively.
-
-
Bioluminescent Assay:
-
Transfer the lysates to a white-walled 96-well plate.
-
Add the NAD/NADH-Glo™ Detection Reagent, which contains a reductase, a substrate, and luciferase.
-
Incubate at room temperature to allow for the enzymatic reaction and light generation.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing a combination of direct and indirect assays, researchers can robustly validate the cellular target engagement of this compound and compare its efficacy to other modulators of NAD+ metabolism. This comprehensive approach is essential for advancing our understanding of this compound's biological function and its potential as a therapeutic agent.
References
- 1. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAMPT: A critical driver and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youthandearth.com [youthandearth.com]
- 11. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 12. diva-portal.org [diva-portal.org]
The NAD+ Precursor Landscape: A Comparative Analysis of Fosribnicotinamide (NMN) and Other Key NAD+ Intermediates
For researchers, scientists, and drug development professionals, understanding the nuances of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) precursors is critical for advancing therapeutic strategies targeting age-related diseases, metabolic disorders, and neurodegeneration. This guide provides a comprehensive comparative analysis of Fosribnicotinamide, now identified as β-Nicotinamide Mononucleotide (NMN), alongside other prominent NAD+ precursors: Nicotinamide Riboside (NR) and Nicotinamide (NAM).
This compound is a synonym for β-Nicotinamide Mononucleotide (NMN), a key intermediate in the NAD+ salvage pathway and a direct product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction.[1] This guide will henceforth refer to it as NMN/Fosribnicotinamide to maintain clarity. The comparison will focus on the metabolic pathways, efficacy, bioavailability, and key experimental findings related to these vital NAD+ precursors.
Comparative Overview of NAD+ Precursors
| Precursor | Other Names | Key Features | Primary Pathway |
| NMN/Fosribnicotinamide | β-Nicotinamide Mononucleotide, NMN | Direct precursor to NAD+.[1] | Salvage Pathway |
| Nicotinamide Riboside | NR | Bypasses the rate-limiting NAMPT step. | Salvage Pathway |
| Nicotinamide | NAM, Niacinamide | A form of vitamin B3. | Salvage Pathway |
Metabolic Pathways and Bioavailability
The efficiency of an NAD+ precursor is largely determined by its metabolic route to NAD+. The primary pathways are the de novo pathway (from tryptophan) and the salvage pathways, which recycle nicotinamide and its derivatives.
Nicotinamide (NAM) is a central molecule in the salvage pathway. It is converted to NMN by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is a rate-limiting step in NAD+ biosynthesis.
Nicotinamide Riboside (NR) enters the salvage pathway and is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form NMN, thereby bypassing the NAMPT-mediated step.[1] This is considered a more efficient route to NAD+ synthesis.
NMN/Fosribnicotinamide , being the direct precursor to NAD+, is converted to NAD+ in a single step by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). While initially thought to be dephosphorylated to NR before entering cells, the discovery of a specific NMN transporter (Slc12a8) in the gut suggests a direct cellular uptake mechanism for NMN is possible.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic conversion pathways of these precursors and a general workflow for their comparative analysis.
Efficacy and Experimental Data
Numerous preclinical studies have demonstrated the efficacy of NMN/Fosribnicotinamide, NR, and NAM in raising NAD+ levels and ameliorating age-related physiological decline.
Quantitative Comparison of Precursor Efficacy
| Study Type | Model | Precursor(s) | Dosage | Key Findings | Reference |
| Preclinical | Mice | NMN/Fosribnicotinamide | 300 mg/kg/day | Increased NAD+ in multiple tissues, improved insulin (B600854) sensitivity and mitochondrial function. | [1] |
| Preclinical | Mice | NR | 400 mg/kg/day | Increased hepatic NAD+, protected against high-fat diet-induced obesity. | - |
| Clinical Trial | Humans | NR | 1000 mg/day | Significantly increased whole blood NAD+ levels. | - |
| Clinical Trial | Humans | NMN/Fosribnicotinamide | 250 mg/day | Well-tolerated and effectively increased NAD+ metabolites in healthy men. | - |
| Preclinical | Mice | NAM | - | Can increase NAD+ levels, but high doses may inhibit sirtuins. | - |
Note: This table is a summary of representative findings and is not exhaustive. Dosages and outcomes can vary significantly between studies.
Detailed Experimental Protocols
A common method for quantifying NAD+ and its metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of NAD+ Metabolites by LC-MS/MS
-
Sample Preparation:
-
Tissues or cells are homogenized in a buffered extraction solution (e.g., 80% methanol) on ice.
-
Samples are centrifuged to pellet protein and other insoluble material.
-
The supernatant containing the metabolites is collected and dried under vacuum.
-
The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Metabolites are separated on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific NAD+ metabolites based on their unique precursor-product ion transitions.
-
-
Data Analysis:
-
Peak areas for each metabolite are integrated.
-
Concentrations are calculated using a standard curve generated from authentic standards of each metabolite.
-
Data are normalized to the initial tissue weight or cell number.
-
Logical Relationships in NAD+ Biology
The interplay between NAD+ synthesis, consumption, and the effects on downstream cellular processes is complex. The following diagram illustrates these relationships.
Conclusion
The investigation into NAD+ precursors is a rapidly evolving field. While this compound has been identified as the well-studied precursor NMN, the comparative analysis with NR and NAM highlights distinct metabolic advantages and efficiencies. NMN/Fosribnicotinamide and NR are generally considered more potent NAD+ boosters than NAM due to their positions in the salvage pathway. The choice of precursor for research or therapeutic development will depend on the specific application, target tissue, and desired physiological outcome. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and bioavailability of these promising molecules in humans.
References
Cross-Validation of Fosribnicotinamide's (β-Nicotinamide Mononucleotide) Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), and its effects across various cell lines. As a key NAD+ intermediate, NMN is the focus of extensive research for its potential therapeutic applications in a range of diseases. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visually represents the signaling pathways influenced by this molecule.
Comparative Analysis of this compound (NMN) and Nicotinamide (B372718) Riboside (NR)
This compound (NMN) and Nicotinamide Riboside (NR) are both precursors to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. While both have shown efficacy in increasing NAD+ levels, their mechanisms of cellular uptake and subsequent effects can vary.
Cellular Uptake and Metabolism
NMN is a larger molecule than NR due to an additional phosphate (B84403) group. This structural difference influences how each molecule enters the cell. While NR can directly enter cells, it is believed that NMN must first be converted to NR to cross the cell membrane in some cell types. However, a specific transporter for NMN, known as Slc12a8, has been identified, suggesting a direct uptake mechanism in certain tissues. Once inside the cell, NR is converted to NMN, which is then synthesized into NAD+.
Performance in HeLa Cells
A comparative study on HeLa cells provides insights into the differential effects of NMN and NR on cellular responses to cisplatin-induced DNA damage.
| Parameter | Cell Line | Treatment | NMN Effect | NR Effect | Key Findings |
| Cell Viability | HeLa | Cisplatin-induced DNA damage | Dose-dependent increase in cell viability | Dose-dependent increase in cell viability | Both NMN and NR protect against cisplatin-induced cytotoxicity with similar efficacy. |
| Intracellular NAD+ Levels | HeLa | Basal and Cisplatin-treated | Significant increase in NAD+ levels | Significant increase in NAD+ levels | Both precursors effectively restore cisplatin-induced NAD+ depletion to a similar extent. |
| Intracellular Reactive Oxygen Species (ROS) Levels | HeLa | Cisplatin-treated | Significant reduction in ROS levels | Significant reduction in ROS levels | NMN and NR exhibit comparable efficacy in mitigating cisplatin-induced oxidative stress. |
| Protection Against DNA Damage | HeLa | Cisplatin-induced DNA damage | Reduction in DNA damage | Stronger protective effect than NMN | While both are protective, NR showed a greater capacity to reduce DNA damage in this model.[1] |
Cross-Validation of this compound (NMN) Effects in Various Cell Lines
The effects of NMN have been investigated across a range of cell lines, demonstrating both cell-type-specific and more generalized responses.
| Cell Line | Cell Type | Key Effect of NMN | Quantitative Data Highlights |
| MCF-7 | Human Breast Cancer | Potent activation of AMPK | ~1200% increase in AMPK activity after 1 hour of treatment.[2] |
| A549 and SPCA1 | Human Lung Adenocarcinoma | Inhibition of cell proliferation at high doses | High-dose NMN treatment leads to a significant decrease in cell proliferation and promotes ferroptosis. |
| Female Germline Stem Cells (FGSCs) | Mouse Stem Cells | Enhanced cell viability and proliferation | Dose-dependent increase in viability and proliferation, with optimal effects at 10-100 µM. |
| BV-2 | Mouse Microglial Cells | Attenuation of LPS-induced inflammation and oxidative stress | NMN supplement restored inflammatory and oxidative load induced by LPS.[3] |
Signaling Pathways Modulated by this compound (NMN)
NMN exerts its effects through the modulation of several key signaling pathways.
NAD+/SIRT1 Pathway
NMN boosts intracellular NAD+ levels, which is a critical substrate for sirtuins (SIRTs), a class of NAD+-dependent deacetylases. SIRT1, in particular, plays a crucial role in cellular processes like DNA repair, inflammation, and metabolism. Activation of the NAD+/SIRT1 pathway is a primary mechanism by which NMN is thought to confer its protective effects.
Caption: NAD+/SIRT1 signaling pathway activated by this compound (NMN).
AMPK/mTOR Pathway
In cancer cells, NMN has been shown to induce autophagy and ferroptosis through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[4]
Caption: NMN-mediated activation of the AMPK/mTOR pathway in cancer cells.
H4K16ac-Hmgb1-Fyn-PLD Signaling Pathway
In female germline stem cells (FGSCs), NMN promotes proliferation by increasing the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac). This epigenetic modification upregulates the expression of High Mobility Group Box 1 (Hmgb1), which in turn activates the Fyn-PLD signaling pathway.[5]
Caption: NMN-induced signaling cascade promoting female germline stem cell proliferation.
Experimental Protocols
Cell Viability, NAD+ and ROS Measurement in HeLa Cells
1. Cell Culture and Treatment:
-
HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For protection assays, cells were pre-treated with varying concentrations of NMN or NR (0.625, 1.25, 2.5, 5, and 10 mmol/L) for a specified period before the addition of 10 µmol/L cisplatin (B142131) for 12 hours.[1]
2. Cell Viability Assay:
-
Cell viability was assessed using the Trypan blue exclusion assay.[1]
-
The percentage of viable cells was calculated by dividing the number of unstained cells by the total number of cells.
3. Intracellular NAD+ Measurement:
-
Intracellular NAD+ levels were determined using a colorimetric NAD+ assay kit according to the manufacturer's instructions.
-
Briefly, cells were lysed, and the lysate was subjected to an enzymatic cycling reaction that generates a product with a strong absorbance at a specific wavelength. The absorbance is directly proportional to the NAD+ concentration.[1]
4. Intracellular ROS Measurement:
-
Cellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells were incubated with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence intensity was measured using a fluorescence microplate reader or flow cytometry.[6]
Western Blot Analysis for AMPK Activation
1. Cell Lysis and Protein Quantification:
-
MCF-7 cells were treated with NMN (1 mg/mL) for 1, 12, and 24 hours.[2]
-
Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay kit.
2. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
3. Detection and Analysis:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using densitometry software, and the ratio of p-AMPK to total AMPK was calculated to determine the level of AMPK activation.
Analysis of FGSC Proliferation
1. Cell Culture and NMN Treatment:
-
Female germline stem cells (FGSCs) were cultured under standard conditions.
-
Cells were treated with different concentrations of NMN (e.g., 10 µM and 100 µM) for 24 and 48 hours.
2. Cell Viability Assay (CCK-8):
-
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.
-
The absorbance at 450 nm was measured using a microplate reader.
3. Cell Proliferation Assay (EdU Staining):
-
FGSC proliferation was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
-
Cells were incubated with EdU, which is incorporated into newly synthesized DNA.
-
Incorporated EdU was detected by a fluorescently labeled azide (B81097) through a click chemistry reaction.
-
The percentage of EdU-positive cells was determined by fluorescence microscopy.[7]
References
- 1. Comparison of protective effects of nicotinamide mononucleotide and nicotinamide riboside on DNA damage induced by cisplatin in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMN Dramatically Increases Cellular Energy Metabolism Through AMPK Activation [nmn.com]
- 3. β-Nicotinamide mononucleotide activates NAD+/SIRT1 pathway and attenuates inflammatory and oxidative responses in the hippocampus regions of septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide mononucleotide induces autophagy and ferroptosis via AMPK/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide mononucleotide promotes female germline stem cell proliferation by activating the H4K16ac-Hmgb1-Fyn-PLD signaling pathway through epigenetic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Dosage NMN Promotes Ferroptosis to Suppress Lung Adenocarcinoma Growth through the NAM-Mediated SIRT1–AMPK–ACC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fosribnicotinamide's specificity for its target enzymes
It appears there may be a misunderstanding regarding the name of the molecule of interest. My search for "Fosribnicotinamide" did not yield any specific results for a compound with this name in the scientific literature or clinical trial databases.
The search results did, however, provide information on related molecules such as Nicotinamide (B372718) Riboside (NR) , a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), and inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) . These molecules are involved in NAD+ metabolism, which plays a crucial role in cellular energy and signaling.
To provide you with the requested "Publish Comparison Guide," please verify the correct name of the compound you wish to investigate. For example, are you interested in:
-
Nicotinamide Riboside (NR) ?
-
A specific NAMPT inhibitor (e.g., FK866, GMX1778)?
-
Another molecule involved in NAD+ metabolism?
Once you provide the correct name, I will be able to gather the necessary information on its target enzymes, compare its specificity with other relevant inhibitors, and generate the detailed guide as per your original request, including data tables, experimental protocols, and Graphviz diagrams.
Head-to-Head Comparison of Fosribnicotinamide's (NMN) Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), has emerged as a promising therapeutic agent for targeting metabolic dysfunction. As a key precursor to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), NMN plays a critical role in cellular energy metabolism and a host of signaling pathways. This guide provides an objective, data-driven comparison of the metabolic effects of NMN against its prominent alternative, Nicotinamide Riboside (NR), another well-studied NAD+ precursor.
Quantitative Data Summary
The following tables summarize the key metabolic effects of NMN and NR based on findings from human clinical trials and preclinical studies.
Table 1: Effects on NAD+ Levels and Pharmacokinetics
| Parameter | This compound (NMN) | Nicotinamide Riboside (NR) | Source(s) |
| Bioavailability | Orally administered NMN is rapidly absorbed, with plasma NMN levels increasing significantly within minutes.[1] However, it undergoes extensive first-pass metabolism in the liver, where much of it is converted to nicotinamide (NAM).[2] | Oral NR is also well-absorbed and has been shown to be bioavailable in humans.[[“]][4][5] | [1][2][[“]][4][5] |
| Peak Plasma Concentration | Rapid increase in plasma NMN within 2.5-10 minutes after oral gavage in mice.[1] | [1] | |
| Tissue Distribution | Increases NAD+ levels in various tissues, including the liver and skeletal muscle.[1] | Elevates NAD+ and related metabolites in skeletal muscle, blood, and the brain.[[“]] | [1][[“]] |
| Effect on Blood NAD+ Levels | Oral administration in healthy subjects has been shown to efficiently increase blood NAD+ levels.[[“]] One study with 250 mg/day for 12 weeks showed a significant increase in whole blood NAD+ concentration.[6] | Oral supplementation with 1000 mg/day has been shown to increase whole blood NAD+ by up to 142%.[[“]] Another study showed a 100% increase in whole blood NAD+ after 9 days of supplementation with up to 1000 mg twice daily.[7][8][9] | [[“]][6][7][8][9] |
Table 2: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Parameter | This compound (NMN) | Nicotinamide Riboside (NR) | Source(s) |
| Insulin Sensitivity | A 10-week clinical trial in prediabetic women (250 mg/day) showed a significant increase in muscle insulin sensitivity, assessed by hyperinsulinemic-euglycemic clamp.[10][11][[“]][13][14] However, a meta-analysis of eight randomized controlled trials (RCTs) found no significant overall benefit on insulin resistance (HOMA-IR).[15][16] | A 12-week clinical trial in obese, insulin-resistant men (2000 mg/day) showed no improvement in insulin sensitivity or whole-body glucose metabolism.[17][18][19] Multiple RCTs have shown no improvement in muscle insulin sensitivity.[[“]] | [10][11][[“]][13][14][15][16][17][18][19][[“]] |
| Fasting Glucose | A meta-analysis of eight RCTs found no significant benefit of NMN on fasting glucose.[15][16] A single study on healthy men showed a decrease in blood glucose within the normal range after a single oral administration.[21][22][23] | A 12-week clinical trial in obese, insulin-resistant men showed no improvement in endogenous glucose production.[17][18][19] | [15][16][17][18][19][21][22][23] |
| Glycated Hemoglobin (HbA1c) | A meta-analysis of eight RCTs found no significant benefit of NMN on HbA1c.[15][16] | [15][16] |
Table 3: Effects on Lipid Metabolism
| Parameter | This compound (NMN) | Nicotinamide Riboside (NR) | Source(s) |
| Total Cholesterol | A study on overweight or obese adults showed a decrease in total cholesterol after 28 days of 2000 mg/day NMN.[24] However, a meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25] | A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27] | [15][16][24][25][26][27] |
| LDL Cholesterol | A study on overweight or obese adults showed a decrease in "bad" LDL cholesterol.[24] | [24] | |
| HDL Cholesterol | A meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25] | A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27] | [15][16][25][26][27] |
| Triglycerides | A meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25] Intravenous administration of NMN has been noted to reduce triglycerides.[2] | A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27] | [2][15][16][25][26][27] |
Table 4: Effects on Mitochondrial Function
| Parameter | This compound (NMN) | Nicotinamide Riboside (NR) | Source(s) |
| Mitochondrial Respiration | In preclinical studies, NMN administration has been shown to improve mitochondrial bioenergetics.[28][29] | Human studies have shown that NR supplementation does not significantly enhance mitochondrial bioenergetics or respiration.[30][[“]] | [28][29][30][[“]] |
| Mitochondrial DNA (mtDNA) Replication | Treatment of human kidney cells with NMN increased the amount and replication rate of mtDNA.[32] | [32] | |
| Mitochondrial Protein Acetylation | In mice, a single dose of NMN led to a SIRT3-mediated global decrease in mitochondrial protein acetylation in the hippocampus.[28][29] | [28][29] | |
| Mitochondrial Biogenesis | Preclinical studies suggest that NMN stimulates mitochondrial biogenesis.[33] | [33] |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp (for Insulin Sensitivity)
This method is considered the gold standard for assessing insulin sensitivity.
-
Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to raise plasma insulin to a high physiological or supraphysiological level.
-
Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a constant, normal level (euglycemia).
-
Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Measurement of NAD+ Levels (High-Performance Liquid Chromatography - HPLC)
-
Sample Preparation: Blood, tissue, or cell samples are collected and immediately processed to prevent NAD+ degradation. This often involves extraction with an acidic solution (e.g., perchloric acid) followed by neutralization.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate NAD+ from other cellular components.
-
Detection: NAD+ is detected using a UV detector at a specific wavelength (typically around 260 nm).
-
Quantification: The concentration of NAD+ in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of NAD+.[34]
Assessment of Mitochondrial Respiration (High-Resolution Respirometry)
-
Sample Preparation: Intact cells, isolated mitochondria, or permeabilized tissue fibers are prepared and placed in the respirometer chamber containing a specific respiration medium.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates, uncouplers, and inhibitors of the electron transport system are sequentially added to the chamber to assess different aspects of mitochondrial function.
-
Substrates: (e.g., pyruvate, malate, glutamate, succinate) are added to fuel specific respiratory pathways.
-
ADP: is added to stimulate oxidative phosphorylation (State 3 respiration).
-
Oligomycin: (an ATP synthase inhibitor) is used to measure proton leak (State 4o respiration).
-
FCCP: (an uncoupler) is added to determine the maximum capacity of the electron transport system.
-
Inhibitors: (e.g., rotenone, antimycin A) are used to block specific complexes of the electron transport chain to isolate different respiratory segments.
-
-
Data Analysis: The rate of oxygen consumption is measured continuously, and various respiratory parameters are calculated to assess mitochondrial function.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the NAD+ biosynthetic pathway and a typical workflow for a clinical trial investigating the metabolic effects of NMN or NR.
Caption: NAD+ Biosynthesis and Consumption Pathways.
Caption: Generalized Clinical Trial Workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 5. Nicotinamide Riboside (NR) and/or Nicotinamide Mononucleotide (NMN) Bioavailability Review – Integra Nutrition [integranutrition.com]
- 6. aboutnad.com [aboutnad.com]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]
- 9. [PDF] An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 10. news-medical.net [news-medical.net]
- 11. Nicotinamide mononucleotide increases muscle insulin sensitivity in prediabetic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Nicotinamide mononucleotide increases muscle insulin sensitivity in prediabetic women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. examine.com [examine.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Nicotinamide Mononucleotide on Glucose and Lipid Metabolism in Adults: A Systematic Review and Meta-analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized placebo-controlled clinical trial of nicotinamide riboside in obese men: safety, insulin-sensitivity, and lipid-mobilizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men [jstage.jst.go.jp]
- 22. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. keio.elsevierpure.com [keio.elsevierpure.com]
- 24. NMN Reduces Weight, Cholesterol, and Blood Pressure in Overweight Adults: Harvard Medical School Study [nmn.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Effects of NAD+ precursor supplementation on glucose and lipid metabolism in humans: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of NAD+ precursor supplementation on glucose and lipid metabolism in humans: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3 dependent mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Long-Term NR Administration Does Not Improve Mitochondrial Function or Human Skeletal Muscle NAD+ Content [nad.com]
- 31. consensus.app [consensus.app]
- 32. Research Shows NMN Supports Mitochondrial Replication [nmn.com]
- 33. mdpi.com [mdpi.com]
- 34. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leading NAD+ Boosters: Evaluating Alternatives in the Absence of Fosribnicotinamide Data
Initial searches for "Fosribnicotinamide" did not yield any publicly available scientific literature or experimental data. This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in scientific publications, a misnomer, or a novel molecule that has not been subjected to peer-reviewed research. Consequently, a direct comparison with other NAD+ boosters is not feasible at this time. This guide therefore provides a comprehensive comparison of the three most widely researched and utilized NAD+ precursors: Nicotinamide (B372718) Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM).
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism, DNA repair, and cell signaling.[1][2] NAD+ levels are known to decline with age, and this depletion has been linked to a range of age-related physiological detriments.[3] As a result, supplementation with NAD+ precursors to augment the body's NAD+ pool has become a significant area of research in the fields of aging, metabolic disease, and neurodegeneration.[2] This guide evaluates the current scientific evidence for NR, NMN, and NAM, focusing on their mechanisms of action, bioavailability, efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: Diverse Pathways to a Common Goal
The primary NAD+ boosters under review all function by providing the necessary building blocks for NAD+ synthesis through the salvage pathway. However, they enter this pathway at different points, a distinction that has implications for their metabolic processing and potential efficacy.
-
Nicotinamide (NAM): A form of vitamin B3, NAM is the most direct precursor in the salvage pathway. It is converted to NMN by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting step in this pathway.[2]
-
Nicotinamide Riboside (NR): Also a form of vitamin B3, NR is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form NMN.[4] This conversion bypasses the NAMPT rate-limiting step, which has been suggested as a potential advantage.
-
Nicotinamide Mononucleotide (NMN): NMN is the immediate precursor to NAD+ in the salvage pathway. It is converted to NAD+ by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[4] There has been scientific debate regarding NMN's direct entry into cells, with some evidence suggesting it may first be converted to NR before cellular uptake.[5]
Below is a diagram illustrating the NAD+ salvage pathway and the entry points of NAM, NR, and NMN.
Comparative Efficacy and Bioavailability
The effectiveness of an NAD+ booster is contingent on its bioavailability and its ability to significantly increase NAD+ levels in various tissues. The following tables summarize key findings from preclinical and clinical studies.
Table 1: Preclinical Studies on NAD+ Boosters
| Compound | Model System | Dosage | Key Findings | Citation |
| Nicotinamide Riboside (NR) | Male C57BL/6J mice | 400 mg/kg/day for 20 weeks | Attenuated diet-induced liver fibrosis by inhibiting hepatic stellate cell activation. | [6] |
| Nicotinamide Riboside (NR) | Aged mice | Not specified | Protected against stress-induced thrombocytopenia and increased B and T cell frequencies, but also heightened anxiety-like behaviors. | [1] |
| Nicotinamide (NAM) | Fischer-344 rats | 1000 mg/kg diet for 2 weeks | Elevated liver NAD+ by 43% and liver poly(ADP-ribose) by 63%. | [5] |
| Nicotinic Acid | Fischer-344 rats | 1000 mg/kg diet for 2 weeks | Elevated liver NAD+ by 44% and increased poly(ADP-ribose) accumulation after carcinogen treatment. | [5] |
| Nicotinamide (NAM) | Multiple rat models of heart failure | Not specified | Improved diastolic dysfunction. | [7] |
Table 2: Clinical Studies on NAD+ Boosters
| Compound | Study Population | Dosage | Duration | Key Findings | Citation |
| Nicotinamide Riboside (NR) | Healthy middle-aged and older adults | 1000 mg/day | 6 weeks | Well-tolerated and effectively increased whole blood NAD+ levels. | [8] |
| Nicotinamide Mononucleotide (NMN) | Healthy subjects | 250 mg/day | 12 weeks | Safe and well-tolerated; significantly increased whole blood NAD+ levels. | [6] |
| NR, NAM, NMN, Nicotinic Acid | Glaucoma Patients | Equimolar doses (NR 300mg, NAM 125mg, NMN 350mg, NA 125mg) | 2 weeks | Ongoing trial to compare effects on visual function and plasma NAD+ metabolites. | [9] |
| Nicotinamide Riboside (NR) | Individual with Li-Fraumeni Syndrome | 1-4 tablets twice a day | 12 weeks | Investigating the effect on skeletal muscle after exercise. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, it is essential to understand the methodologies employed. Below are summaries of key experimental protocols.
Protocol 1: Measurement of NAD+ Levels in Whole Blood (Human Clinical Trial)
-
Objective: To quantify the change in whole blood NAD+ concentrations following supplementation with an NAD+ precursor.
-
Sample Collection: Whole blood samples are collected from participants at baseline and at specified time points throughout the study duration.
-
Sample Preparation: A known volume of whole blood is immediately mixed with an extraction solution (e.g., perchloric acid) to precipitate proteins and stabilize NAD+ metabolites. Samples are then centrifuged, and the supernatant is collected.
-
Analytical Method: NAD+ levels in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for the detection and quantification of NAD+ and related metabolites.
-
Data Analysis: Changes in NAD+ levels from baseline are calculated for each participant and averaged across treatment groups. Statistical analysis is performed to determine the significance of the observed changes.
Protocol 2: Assessment of Liver Fibrosis in a Mouse Model
-
Objective: To evaluate the effect of an NAD+ booster on the development of diet-induced liver fibrosis.
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-sucrose, high-cholesterol diet to induce liver fibrosis. A control group receives a standard low-fat diet.
-
Intervention: The treatment group receives the NAD+ precursor supplemented in their diet at a specified dosage (e.g., 400 mg/kg/day).
-
Histological Analysis: After the study period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red to visualize collagen deposition, a hallmark of fibrosis. The stained area is quantified using image analysis software.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), a marker of liver damage, are measured.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and RNA sequencing (RNA-Seq) is performed to analyze changes in the expression of genes involved in fibrosis and NAD+ metabolism.
Below is a workflow diagram for a typical clinical trial evaluating an NAD+ booster.
Safety and Tolerability
-
Nicotinamide (NAM): Generally considered safe at recommended doses. High doses can lead to hepatotoxicity. A notable concern with NAM is its potential to inhibit sirtuins, which are NAD+-dependent enzymes crucial for many of the beneficial effects associated with increased NAD+ levels.[7]
-
Nicotinamide Riboside (NR): Human studies have shown NR to be well-tolerated at doses up to 1000 mg/day with no serious adverse effects reported.[8]
-
Nicotinamide Mononucleotide (NMN): A human study demonstrated the safety of 250 mg/day of NMN over 12 weeks.[6] In the United States, the FDA has been evaluating the regulatory status of NMN.[1]
Conclusion
While the advantages of a compound named "this compound" cannot be assessed due to a lack of available data, a comparative analysis of established NAD+ boosters—NR, NMN, and NAM—reveals distinct profiles. NR and NMN are often favored in recent research due to their ability to increase NAD+ levels without directly inhibiting sirtuins, a potential drawback of high-dose NAM. The choice between NR and NMN is a subject of ongoing scientific investigation, with factors such as bioavailability and tissue-specific effects being key areas of exploration. For researchers and drug development professionals, the selection of an appropriate NAD+ booster will depend on the specific therapeutic application, desired tissue targeting, and the evolving landscape of clinical evidence. Further head-to-head clinical trials, such as the ongoing study in glaucoma patients, will be crucial in elucidating the comparative advantages of these promising molecules.[9]
References
- 1. Nicotinamide riboside treatment enhances stress sensitivity and modulates hematological dynamics in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside-The Current State of Research and Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. truniagen.com [truniagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Large supplements of nicotinic acid and nicotinamide increase tissue NAD+ and poly(ADP-ribose) levels but do not affect diethylnitrosamine-induced altered hepatic foci in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide riboside, an NAD+ precursor, attenuates the development of liver fibrosis in a diet-induced mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide for the treatment of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAD+ Precursors: A Physiological Reboot? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Anti-Aging Effects of Fosribnicotinamide (β-Nicotinamide Mononucleotide)
For Researchers, Scientists, and Drug Development Professionals
The relentless decline in physiological function that accompanies aging is a complex biological process driven by a confluence of factors, chief among them a decrease in cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. NAD+ is a critical coenzyme in cellular metabolism and a substrate for key enzymes that regulate cellular health and longevity, such as sirtuins and poly (ADP-ribose) polymerases (PARPs). Consequently, strategies to replenish the cellular NAD+ pool have emerged as a promising avenue for anti-aging interventions. This guide provides a comprehensive comparison of Fosribnicotinamide, a synonym for β-Nicotinamide Mononucleotide (NMN), with other leading anti-aging compounds, supported by experimental data and detailed methodologies.
This compound (NMN) and the NAD+ Salvage Pathway
This compound (NMN) is a naturally occurring nucleotide that serves as a direct precursor to NAD+. As NAD+ levels decline with age, supplementation with NMN aims to boost its synthesis via the salvage pathway, thereby counteracting age-associated cellular dysfunction.
Comparative Analysis of Anti-Aging Interventions
This section compares this compound (NMN) with another prominent NAD+ precursor, Nicotinamide Riboside (NR), as well as two alternative anti-aging strategies with different mechanisms of action: senolytics (Dasatinib and Quercetin) and mTOR inhibitors (Rapamycin).
Preclinical Data Comparison
The following table summarizes key findings from preclinical studies in animal models.
| Intervention | Model Organism | Dosage | Duration | Key Findings | Reference |
| This compound (NMN) | C57BL/6N mice | 100 and 300 mg/kg/day in drinking water | 12 months | Suppressed age-associated body weight gain, enhanced energy metabolism, improved insulin (B600854) sensitivity, and ameliorated age-related decline in eye function. | [1] |
| Nicotinamide Riboside (NR) | C57BL/6J mice | 400 mg/kg/day in diet | 6 months | Prevented age-induced NAD+ decline, improved mitochondrial function, and increased lifespan. | [2] |
| Dasatinib + Quercetin | Aged mice | Dasatinib (5 mg/kg) + Quercetin (50 mg/kg) by oral gavage | Intermittent (once every 2 weeks) | Reduced senescent cell burden, improved physical function, and extended lifespan by 36%. | [2] |
| Rapamycin (B549165) | Genetically heterogeneous mice | 2.24 mg/kg/day in diet | Started at 600 days of age | Extended median and maximal lifespan in both males and females. | [3] |
Clinical Data Comparison
The following table presents a summary of findings from human clinical trials.
| Intervention | Study Population | Dosage | Duration | Key Findings | Reference |
| This compound (NMN) | Healthy middle-aged adults | 300, 600, or 900 mg/day | 60 days | Dose-dependent increase in blood NAD+ concentrations. Improved walking endurance. Well-tolerated. | [4] |
| This compound (NMN) | Prediabetic postmenopausal women | 250 mg/day | 10 weeks | Increased muscle insulin sensitivity and insulin signaling. | [5][6] |
| Nicotinamide Riboside (NR) | Healthy middle-aged and older adults | 1000 mg/day | 6 weeks | Increased NAD+ metabolome in skeletal muscle and reduced circulating inflammatory cytokines. | [7] |
| Nicotinamide Riboside (NR) | Obese, insulin-resistant men | 2000 mg/day | 12 weeks | Appeared safe but did not improve insulin sensitivity or whole-body glucose metabolism. | [8][9] |
| Dasatinib + Quercetin | Individuals with diabetic kidney disease | Dasatinib (100 mg) + Quercetin (1250 mg) | 3 days | Reduced senescent cell burden in adipose tissue and skin. Reduced circulating SASP factors. | [10] |
| Rapamycin (Everolimus) | Healthy older adults (≥65 years) | 0.5 mg/day or 5 mg/week | 6 weeks | Improved immune response to influenza vaccine. | [11] |
Experimental Protocols
This compound (NMN) - Preclinical Study (Mills et al., 2016)
-
Model Organism: Wild-type C57BL/6N mice.
-
Intervention: NMN was administered in the drinking water at concentrations of 100 mg/kg/day and 300 mg/kg/day, starting from 5 months of age for 12 months.
-
Methodology:
-
Metabolic Analysis: Indirect calorimetry was used to measure oxygen consumption, energy expenditure, and respiratory quotient.
-
Insulin Sensitivity: Glucose and insulin tolerance tests were performed.
-
Gene Expression: Microarray analysis was conducted on skeletal muscle, white adipose tissue, and liver.
-
NAD+ Measurement: NAD+ levels in tissues were quantified using a cycling assay.
-
Nicotinamide Riboside (NR) - Clinical Trial (Martens et al., 2018)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.
-
Participants: 24 healthy middle-aged and older adults.
-
Intervention: 1000 mg of NR per day (500 mg twice daily) for 6 weeks, followed by a 6-week washout period and then 6 weeks of the alternative treatment (placebo or NR).
-
Methodology:
-
NAD+ Metabolome Analysis: Targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) was performed on peripheral blood mononuclear cells (PBMCs) and skeletal muscle biopsies.
-
Cardiovascular Assessments: Blood pressure and aortic stiffness (measured by carotid-femoral pulse wave velocity) were assessed.
-
Inflammatory Markers: Circulating inflammatory cytokines were measured using a multiplex immunoassay.
-
Dasatinib + Quercetin - Clinical Trial (Justice et al., 2019)
-
Study Design: An open-label, pilot study.
-
Participants: 9 individuals with diabetic kidney disease.
-
Intervention: Oral administration of Dasatinib (100 mg) and Quercetin (1250 mg) for three consecutive days.
-
Methodology:
-
Senescent Cell Quantification: Senescence-associated β-galactosidase (SA-β-gal) activity was measured in adipose tissue biopsies. Immunohistochemistry was used to detect p16INK4A and p21CIP1 positive cells in adipose and skin biopsies.
-
SASP Analysis: A panel of circulating senescence-associated secretory phenotype (SASP) factors (e.g., IL-1α, IL-6, MMPs) were measured in plasma using immunoassays.
-
Rapamycin - Preclinical Study (Harrison et al., 2009)
-
Model Organism: Genetically heterogeneous UM-HET3 mice.
-
Intervention: Rapamycin was administered in the diet at a concentration of 14 ppm (parts per million), which corresponds to approximately 2.24 mg/kg of body weight per day. Treatment was initiated at 600 days of age.
-
Methodology:
-
Lifespan Analysis: Survival of the mouse cohorts was monitored, and median and maximum lifespan were calculated.
-
Pathology Assessment: A comprehensive necropsy and histopathological analysis were performed on deceased animals to determine the cause of death and disease patterns.
-
Experimental Workflow and Signaling Pathways
The evaluation of a potential anti-aging compound typically follows a structured workflow, from initial in vitro screening to comprehensive in vivo studies and eventual clinical trials.
Conclusion
This compound (NMN) has demonstrated significant potential as an anti-aging intervention in preclinical models, with emerging evidence from human trials supporting its safety and efficacy in boosting NAD+ levels and improving metabolic health.[1][4][5][6] When compared to Nicotinamide Riboside (NR), both molecules effectively increase NAD+ levels, though the optimal choice may depend on individual metabolic differences and target tissues.[7]
Senolytics like Dasatinib and Quercetin, and mTOR inhibitors such as Rapamycin, represent mechanistically distinct and powerful approaches to combating aging. Senolytics act by clearing senescent cells, thereby reducing inflammation and tissue dysfunction, while Rapamycin modulates a central nutrient-sensing pathway implicated in longevity.[3][10]
The choice of an anti-aging strategy will ultimately depend on the specific hallmarks of aging being targeted. This compound and other NAD+ precursors offer a foundational approach by addressing the age-related decline in a crucial metabolic coenzyme. Future research, including large-scale, long-term clinical trials, is necessary to fully elucidate the comparative efficacy and long-term safety of these promising anti-aging interventions in humans.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Frontiers | Senolytic Cocktail Dasatinib+Quercetin (D+Q) Does Not Enhance the Efficacy of Senescence-Inducing Chemotherapy in Liver Cancer [frontiersin.org]
- 3. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide mononucleotide increases muscle insulin sensitivity in prediabetic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized placebo-controlled clinical trial of nicotinamide riboside in obese men: safety, insulin-sensitivity, and lipid-mobilizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the safety profile of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the safety profiles of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents. We will delve into the safety aspects of prominent compounds in this class, including KPT-9274, OT-82, and GMX1778, while also clarifying the identity and safety of Fosribnicotinamide (β-Nicotinamide Mononucleotide).
The development of NAMPT inhibitors has been marked by a delicate balance between therapeutic efficacy and on-target toxicities. By inhibiting the rate-limiting enzyme in the NAD+ salvage pathway, these compounds effectively starve cancer cells of the essential coenzyme NAD+, leading to energy crisis and cell death. However, this mechanism also impacts healthy tissues with high energy demands, leading to a predictable set of adverse effects. The primary dose-limiting toxicities observed with this class of drugs include cardiotoxicity, retinal toxicity, and hematological toxicities, particularly thrombocytopenia.[1][2]
This guide will present a detailed comparison of the safety data for key NAMPT inhibitors, provide insights into the experimental protocols used to assess their safety, and visualize the underlying biological pathways and experimental workflows.
Clarification: this compound is β-Nicotinamide Mononucleotide (NMN)
Initial searches for "this compound" reveal it to be a synonym for β-Nicotinamide Mononucleotide (NMN).[2][[“]][4][5][6] It is crucial to distinguish NMN from NAMPT inhibitors. NMN is a precursor to NAD+ and a product of the NAMPT enzyme; it is not an inhibitor.[[“]] NMN is widely investigated as a dietary supplement for its potential anti-aging and health-promoting effects. Human clinical trials have demonstrated that NMN is generally well-tolerated, with daily oral doses of up to 1250 mg for up to 4 weeks showing no severe adverse events.[7][8][9]
Comparative Safety Profiles of NAMPT Inhibitors
The following tables summarize the available quantitative safety data for three prominent NAMPT inhibitors: KPT-9274, OT-82, and GMX1778.
Table 1: Preclinical Safety Data of Selected NAMPT Inhibitors
| Compound | Animal Model | Dose | Observed Toxicities | Reference |
| KPT-9274 | Mouse | Not specified | Gender-dependent stomach and kidney injuries, anemia. Mitigated by niacin supplementation. | [4] |
| Mouse (xenograft) | Not specified | No apparent gross toxicity. | [10] | |
| OT-82 | Mouse | 100 mg/kg (PO, 5 days) | No retinal toxicity observed. | [5] |
| Mouse and Non-human primate | Not specified | No cardiac, neurological, or retinal toxicities. Dose-limiting toxicity was hematopoietic and lymphoid. | [11] | |
| GMX1778 | Mouse | 125 mg/kg (PO, 5 days) | Retinal toxicity observed. | [5] |
| Rodents | Not specified | Associated with retinal and fatal cardiac toxicity. | [12] |
Table 2: Clinical Safety Data of Selected NAMPT Inhibitors
| Compound | Phase | Dose-Limiting Toxicities | Other Reported Adverse Events | Reference |
| KPT-9274 | Phase 1 | Thrombocytopenia, Gastrointestinal toxicities | Anemia, Nephrotoxicity | [4][13] |
| OT-82 | Phase 1 | Hematopoietic and lymphoid toxicities | Not specified | [14] |
| GMX1778 (CHS-828) | Phase 1 | Thrombocytopenia | Gastrointestinal side-effects | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. consensus.app [consensus.app]
- 4. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longevitybox.co.uk [longevitybox.co.uk]
- 8. Safety evaluation of β-nicotinamide mononucleotide oral administration in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Safety Operating Guide
Proper Disposal of Fosribnicotinamide (β-Nicotinamide Mononucleotide)
Essential Guide for Laboratory Professionals on the Safe Disposal of Fosribnicotinamide
This compound, scientifically known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and is widely used in research. While multiple Safety Data Sheets (SDS) indicate that NMN is not classified as a hazardous substance, responsible and compliant disposal is essential for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound (NMN) in both solid and aqueous forms.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A standard laboratory coat.
Ensure disposal activities are conducted in a well-ventilated area. In case of accidental contact, follow standard first-aid measures: rinse eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled[1].
Quantitative Data for this compound (NMN)
The following table summarizes key quantitative data for this compound, compiled from various safety and technical data sheets. This information is critical for safe handling and storage.
| Property | Data | Reference |
| Chemical Name | β-Nicotinamide Mononucleotide | [2][3] |
| Synonyms | This compound, NMN | [2][3] |
| CAS Number | 1094-61-7 | [2][3] |
| Molecular Formula | C₁₁H₁₅N₂O₈P | [2] |
| Molecular Weight | 334.22 g/mol | [2] |
| Physical Appearance | White powder | [2] |
| Melting Point | 166 °C (decomposes) | [3] |
| pH of Solution | 3.0 - 4.0 (100mg/mL in water) | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [2][4] |
| Storage Temperature | Long term: -25°C to -15°C. Protect from light. | [2] |
| Acute Oral Toxicity | No-Observable Adverse Effect Level (NOAEL) in rats: ≥1500 mg/kg/d | [5] |
Standard Operating Protocol for Disposal
The appropriate disposal method for this compound depends on its physical state and the presence of other contaminants. Always consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and national regulations[2][6].
Part 1: Disposal of Solid this compound (NMN) Waste
This protocol applies to pure, uncontaminated solid NMN powder and materials lightly contaminated with it (e.g., weighing papers, gloves).
Objective: To safely dispose of solid NMN waste in accordance with general guidelines for non-hazardous chemical waste.
Materials:
-
Sealable waste container (e.g., plastic bag or screw-cap jar)
-
Secondary container (e.g., cardboard box)
-
Labeling materials
Procedure:
-
Segregation: Ensure solid NMN waste is not mixed with hazardous waste streams.
-
Containment: Place the solid NMN powder or lightly contaminated labware into a primary, sealable container.
-
Labeling: Clearly label the primary container with "this compound (NMN) Waste (Non-Hazardous)".
-
Secondary Packaging: Place the sealed primary container into a sturdy secondary container, such as a cardboard box[7]. Label the outer container as "Non-Hazardous Laboratory Waste"[8].
-
Final Disposal: Laboratory personnel should transport the securely packaged box directly to the designated municipal waste dumpster[7][8]. Do not place it in common laboratory trash cans that are handled by custodial staff[7][9].
-
Documentation: Record the disposal in the laboratory's chemical waste log, if required by institutional policy.
Part 2: Disposal of Aqueous this compound (NMN) Solutions
This protocol applies to aqueous solutions containing only this compound (NMN) and water, with no other hazardous chemical contaminants.
Objective: To safely dispose of non-hazardous aqueous NMN solutions via the sanitary sewer system.
Materials:
-
Access to a laboratory sink with running cold water.
Procedure:
-
Contamination Check: Verify that the aqueous solution does not contain any other chemicals that are prohibited from drain disposal. Consult your institution's list of prohibited substances or contact the EHS office.
-
Dilution: Turn on the cold water tap to create a strong, continuous flow[7].
-
Pouring: Slowly pour the NMN solution down the drain, minimizing splashing[10].
-
Flushing: Continue to flush the drain with a large volume of cold water for at least one minute after pouring the solution to ensure it is thoroughly diluted within the sewer system[7].
-
Container Rinsing: Rinse the empty container that held the NMN solution with water. The rinsed container can typically be disposed of as regular trash or recycled, after defacing the original label[7].
-
Cleanup: Clean the sink area to remove any residual splashes.
-
Documentation: Log the disposal event as required by your laboratory's standard operating procedures.
Visual Guidance: Workflows and Pathways
To further clarify the procedures and the scientific context of this compound, the following diagrams have been generated.
References
- 1. echemi.com [echemi.com]
- 2. signalchemdx.cn [signalchemdx.cn]
- 3. β-Nicotinamide Mononucleotide - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safety evaluation after acute and sub-chronic oral administration of high purity nicotinamide mononucleotide (NMN-C®) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. nems.nih.gov [nems.nih.gov]
Hypothetical Personal Protective Equipment and Handling Guidelines for Fosribnicotinamide
Disclaimer: "Fosribnicotinamide" is not a recognized chemical compound. This document provides a hypothetical safety and handling protocol for an imagined substance to illustrate the type of information required for laboratory safety. Always refer to a substance-specific Safety Data Sheet (SDS) for accurate and complete information.
This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the hypothetical compound this compound, a water-soluble, crystalline solid assumed to be a potent inhibitor of a novel enzymatic pathway.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required equipment varies based on the scale of the operation and the potential for exposure.
Table 1: Required PPE for Handling this compound
| Task | Required PPE | Material Specification | Notes |
| Low-Volume Weighing & Solution Preparation (<1g) | - Safety Glasses with Side Shields- Nitrile Gloves- Lab Coat | - ANSI Z87.1 Compliant- ASTM D6319- Flame-Resistant (FR) | Ensure gloves are changed immediately upon contamination. |
| Large-Volume Handling & Reactions (>1g) | - Chemical Splash Goggles- Double-Gloved Nitrile Gloves- Chemical-Resistant Apron over Lab Coat- Respiratory Protection (if aerosolization is possible) | - ANSI Z87.1 Compliant- ASTM D6319- Polyethylene-coated- NIOSH-approved N95 or higher | Work should be conducted within a certified chemical fume hood. |
| Cell Culture Application | - Safety Glasses- Nitrile Gloves- Lab Coat | - ANSI Z87.1 Compliant- ASTM D6319- Standard Lab Coat | All manipulations should be performed in a Class II Biosafety Cabinet. |
Operational Handling Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
